(S)-piperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOSRSKDCZIFM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-piperidin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-piperidin-3-ol, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a stereodefined hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.
Chemical Structure and Properties
This compound possesses a six-membered saturated heterocycle containing a nitrogen atom, with a hydroxyl group at the chiral center on the third carbon atom.
Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for the free base is limited, and some values are for the hydrochloride salt or are predicted.
| Property | Value | Source |
| IUPAC Name | (3S)-piperidin-3-ol | |
| CAS Number | 24211-55-0 | |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 195-200 °C (hydrochloride salt) | [1][2] |
| Boiling Point | 191.9 ± 23.0 °C (Predicted for R-enantiomer) | [3] |
| pKa | 14.91 ± 0.20 (Predicted for R-enantiomer) | [3] |
| LogP | -0.2693 | [4] |
| Solubility | Soluble in water and methanol. | [5][6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and purification of this compound. Below are representative protocols adapted from the literature.
Enantioselective Synthesis from Pyridine
A common strategy for synthesizing chiral 3-substituted piperidines involves the asymmetric modification of a pyridine precursor.[7][8][9]
Caption: Workflow for the enantioselective synthesis of this compound.
Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate [10]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [10]
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).
-
Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and aqueous cesium hydroxide (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the aryl boronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1 equiv).
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling, dilute with diethyl ether and pass through a plug of silica gel.
-
Remove the solvent in vacuo to obtain the 3-substituted tetrahydropyridine.
Step 3: Reduction and Deprotection to this compound [7]
-
Subject the tetrahydropyridine derivative to hydrogenation using a palladium on carbon catalyst.
-
Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the piperidine ring protons and the hydroxyl proton. The chemical shifts will be influenced by the solvent used. In CDCl₃, the approximate chemical shifts are:
-
δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 2.50-3.20 (m, 4H): Protons on the carbons adjacent to the nitrogen atom (CH₂-N).
-
δ 1.40-2.00 (m, 4H): Remaining methylene protons on the piperidine ring.
-
Variable (br s, 2H): Protons of the amine (NH) and hydroxyl (OH) groups; the chemical shift is dependent on concentration and temperature.[11][12]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework. The expected approximate chemical shifts in CDCl₃ are:
-
δ 65-70: Carbon atom attached to the hydroxyl group (C3).
-
δ 45-55: Carbon atoms adjacent to the nitrogen atom (C2 and C6).
-
δ 20-35: Remaining carbon atoms in the piperidine ring (C4 and C5).[13][14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:
-
3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and N-H stretching of the secondary amine.
-
2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
1000-1260 cm⁻¹: C-O stretching vibration.
Biological Activity and Signaling Pathways
The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant biological activity, particularly as ligands for sigma (σ) and serotonin (5-HT) receptors.[17]
Sigma Receptor Affinity
Piperidine-based derivatives have been developed as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[18][19] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions, including calcium signaling and the modulation of other receptor systems.[20][21] Ligands targeting sigma receptors are being investigated for their therapeutic potential in neurological disorders and pain management.[22]
Serotonin Receptor Activity
Derivatives of 3-hydroxypiperidine have also been explored as ligands for serotonin receptors, such as the 5-HT₁D and 5-HT₂A subtypes.[23][24] The 5-HT₂A receptor, a G protein-coupled receptor, is a key target for antipsychotic and psychedelic drugs and is involved in modulating various neuronal processes.[25] The development of selective 5-HT receptor agonists and antagonists containing the this compound scaffold is an active area of research for the treatment of migraine and psychiatric disorders.[26]
Caption: Potential signaling interactions of this compound derivatives.
Conclusion
This compound is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its well-defined stereochemistry and versatile functionality make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The information provided in this technical guide, from its fundamental chemical properties to its role in modulating key signaling pathways, underscores its importance in the ongoing development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of this compound derivatives will continue to unlock their full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (S) -3-Hydroxypiperidine Hydrochloride [sunwisechem.com]
- 3. lookchem.com [lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. (S)-3-Hydroxypiperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ricerca.uniba.it [ricerca.uniba.it]
- 19. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. iris.unict.it [iris.unict.it]
- 23. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 26. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of (S)-piperidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-piperidin-3-ol. The information presented is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, 3-hydroxypiperidine, as the spectroscopic properties (NMR, IR, MS) of the core structure are identical for both enantiomers in achiral environments.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for piperidin-3-ol.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1.40 - 1.90 | m | H-4, H-5 |
| 2.50 - 3.20 | m | H-2, H-6 |
| 3.60 - 3.90 | m | H-3 |
| 2.0 - 4.0 (broad) | s | OH, NH |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 24.0 - 26.0 | C-5 |
| 33.0 - 35.0 | C-4 |
| 46.0 - 48.0 | C-6 |
| 54.0 - 56.0 | C-2 |
| 67.0 - 69.0 | C-3 |
Solvent: Chloroform-d (CDCl₃)
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3500 | Strong, Broad | O-H, N-H stretch |
| 2850 - 2950 | Strong | C-H stretch (aliphatic) |
| 1440 - 1480 | Medium | C-H bend (scissoring) |
| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |
Sample Preparation: Neat
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 101 | 25 | [M]⁺ (Molecular Ion) |
| 84 | 10 | [M - OH]⁺ |
| 70 | 100 | [M - CH₂OH]⁺ |
| 57 | 40 | [C₃H₇N]⁺ |
| 44 | 60 | [C₂H₆N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm). The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a spectrometer operating at a frequency of 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz. The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat this compound was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
-
Ionization: The sample was ionized using electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Detection: The abundance of each ion was measured by an electron multiplier detector to generate the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
(S)-piperidin-3-ol synthesis from chiral pool sources
An In-depth Technical Guide on the Synthesis of (S)-piperidin-3-ol from Chiral Pool Sources
Introduction
This compound is a crucial chiral building block, or synthon, in the pharmaceutical industry. Its piperidine core and stereodefined hydroxyl group are key structural features in a variety of active pharmaceutical ingredients (APIs). The synthesis of enantiomerically pure molecules like this compound is a central challenge in drug development. One established strategy is "chiral pool" synthesis, which utilizes readily available and inexpensive enantiopure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials.
Conceptually, amino acids like L-glutamic acid, L-aspartic acid, and L-lysine offer a direct entry into the chiral carbon framework of piperidine derivatives. For instance, the biosynthesis of the piperidine ring itself proceeds from L-lysine. However, translating these conceptual pathways into efficient, high-yielding, and scalable laboratory syntheses for this compound can be complex, often requiring multiple steps with challenging stereochemical control.
In contrast, a modern and highly effective approach that leverages nature's chiral machinery is chemoenzymatic synthesis. This method uses isolated enzymes to perform highly selective transformations on synthetic substrates. For this compound, the asymmetric reduction of a prochiral ketone is a particularly powerful strategy. This guide provides a detailed examination of the state-of-the-art chemoenzymatic synthesis and offers a conceptual overview of routes from traditional chiral pool sources.
Chemoenzymatic Synthesis via Asymmetric Reduction
The most efficient and selective modern route to this compound is not a multi-step chemical synthesis from an amino acid, but a one-step biocatalytic reduction of an achiral precursor, followed by a standard deprotection. The key intermediate, (S)-N-Boc-3-hydroxypiperidine, is produced by the asymmetric reduction of N-Boc-3-piperidone. This reaction is catalyzed by a ketoreductase (KRED) enzyme, which delivers a hydride with exceptional facial selectivity to generate the (S)-enantiomer almost exclusively. To make the process cost-effective, the expensive NADPH cofactor required by the KRED is continuously regenerated in situ by a coupled enzyme system, typically using glucose and glucose dehydrogenase (GDH).
Data Presentation: Biocatalytic Reduction
The following table summarizes representative conditions and outcomes for the enzymatic reduction of N-Boc-3-piperidone.
| Parameter | Value | Reference |
| Substrate | N-Boc-3-piperidone | [1] |
| Biocatalyst | Aldo-Keto Reductase (AKR-43) | [1] |
| Cofactor System | NADP+ / Glucose Dehydrogenase (GDH) | [1] |
| Co-substrate | D-Glucose | [2] |
| Substrate Concentration | 100 - 160 g/L | [1][2] |
| Enzyme Loading | ~30 g/L wet cells or <3.5% (w/w) | [1][2] |
| Temperature | 30 - 35 °C | [1][2] |
| pH | 6.5 - 7.5 (Phosphate or TEA Buffer) | [1][2] |
| Reaction Time | 16 - 24 hours | [1][2] |
| Conversion | >99% | [1][2] |
| Enantiomeric Excess (e.e.) | >99% for (S)-enantiomer | [1] |
Experimental Protocol 1: Bioreduction of N-Boc-3-piperidone
This protocol is a representative synthesis for producing (S)-N-Boc-3-hydroxypiperidine.[1][2]
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add 100 mmol·L⁻¹ phosphate buffer (pH 6.5).
-
Add D-glucose to a final concentration of 130 g·L⁻¹.
-
Add the cofactor NADP+ to a final concentration of 0.2 g·L⁻¹.
-
Add the substrate, N-Boc-3-piperidone, to a final concentration of 100 g·L⁻¹.
-
-
Biocatalysis:
-
Initiate the reaction by adding the catalyst, which can be a cell-free extract or whole cells of E. coli co-expressing a suitable ketoreductase and glucose dehydrogenase, to a final concentration of 30 g·L⁻¹ (wet cell weight).
-
Maintain the reaction temperature at 35 °C with constant stirring.
-
Monitor the pH and maintain it at 6.5 by the periodic addition of 2 M NaOH.
-
Monitor the reaction progress by TLC or HPLC until substrate conversion is complete (typically 16-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by adding an equal volume of ethyl acetate to the reaction mixture.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.
-
The crude product can be purified further by silica gel column chromatography if necessary.
-
N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is a standard procedure in organic synthesis, typically achieved under acidic conditions.
Data Presentation: Deprotection Conditions
| Reagent System | Solvent | Typical Conditions | Work-up | Reference |
| 4M HCl in Dioxane | Dioxane/MeOH | Room Temp, 2-16 h | Evaporate solvent, triturate with ether | [3] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ (DCM) | 0 °C to Room Temp, 2 h | Evaporate, neutralize, extract | [4] |
Experimental Protocol 2: N-Boc Deprotection with HCl/Dioxane
This protocol describes a common and effective method for removing the Boc group to yield the final product as its hydrochloride salt.[3]
-
Reaction Setup:
-
Dissolve the crude or purified (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of a co-solvent like methanol or dichloromethane.
-
To this solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (3.0-4.0 eq).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-16 hours).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid or oil with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a solid.
-
Conceptual Routes from Amino Acids
While detailed modern protocols are less common, it is instructive to consider the conceptual synthetic pathways from traditional chiral pool sources like L-glutamic acid and L-lysine.
From L-Glutamic Acid
L-Glutamic acid provides a five-carbon backbone with a chiral center at C2. A plausible, albeit lengthy, synthesis would involve:
-
Protection of the amine and reduction of both carboxylic acids to a diol.
-
Selective protection of the primary alcohol.
-
Activation of the secondary alcohol (e.g., mesylation) and its displacement with an azide (inversion of stereochemistry).
-
Reduction of the azide to an amine.
-
Deprotection of the primary alcohol and its conversion to a leaving group (e.g., tosylate).
-
Intramolecular cyclization (SN2 reaction) to form the N-protected piperidine ring.
-
Hydrolysis of the C3-amine to a hydroxyl group and final deprotection.
This multi-step process presents significant challenges in selectivity and yield, which is why chemoenzymatic routes are now generally preferred. A well-documented synthesis from L-glutamic acid yields the corresponding (S)-3-amino-piperidine derivative, highlighting the feasibility of forming the piperidine core but also the difficulty in installing the desired C3-hydroxyl group directly.[5]
From L-Lysine (Biosynthetic Pathway)
Nature synthesizes the piperidine core from L-lysine. This enzymatic pathway serves as an inspiration for chemical synthesis. The key steps are:
-
Decarboxylation: Lysine decarboxylase removes the C1 carboxyl group to form cadaverine.
-
Oxidative Deamination: A diamine oxidase converts one of the primary amines into an aldehyde.
-
Cyclization: The intermediate amino-aldehyde spontaneously cyclizes to form Δ¹-piperideine.
-
Reduction: An imine reductase reduces the cyclic imine to the saturated piperidine ring.
While elegant, this pathway relies on a cascade of specific enzymes and is not typically replicated as a one-pot chemical synthesis in the laboratory.[6]
Conclusion
For the synthesis of enantiopure this compound, the chemoenzymatic approach represents the most practical and efficient strategy for researchers in drug development. It offers superior enantioselectivity (>99% e.e.), high conversion rates, and operates under mild, environmentally friendly conditions. The process, involving the asymmetric reduction of a prochiral ketone followed by a standard deprotection, is well-documented and scalable. While traditional chiral pool sources like L-glutamic acid and L-lysine provide the conceptual framework and carbon backbone for the target molecule, current literature lacks optimized and detailed protocols for their conversion to this compound, making the chemoenzymatic route the superior choice for practical application.
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Biocatalytic Synthesis of (S)-Piperidin-3-ol: A Technical Guide
(S)-piperidin-3-ol and its N-protected derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, most notably the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[1][2][3] Traditional chemical synthesis routes to these compounds often suffer from drawbacks such as the need for expensive noble metal catalysts, harsh reaction conditions, and low yields.[1] Biocatalysis has emerged as a powerful alternative, offering highly selective and efficient enzymatic pathways to produce the desired (S)-enantiomer with high optical purity.
This technical guide provides an in-depth overview of the biocatalytic approaches for the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.
Core Biocatalytic Strategies
The primary biocatalytic strategies for synthesizing this compound derivatives involve the asymmetric reduction of a prochiral ketone precursor, typically an N-protected 3-piperidone, using ketoreductases (KREDs). Another emerging approach utilizes transaminases.
Asymmetric Reduction using Ketoreductases (KREDs)
The most prevalent and well-documented method is the stereoselective reduction of an N-protected 3-piperidone, such as N-Boc-3-piperidone (NBP), catalyzed by a ketoreductase (KRED). These enzymes, which belong to the class of oxidoreductases, facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the substrate, yielding the corresponding chiral alcohol. The high enantioselectivity of KREDs allows for the production of (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) with excellent enantiomeric excess (e.e.).[1][2][4][5]
A critical aspect of KRED-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor. This is commonly achieved by employing a substrate-coupled or enzyme-coupled system. A widely used enzyme-coupled system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH, thus replenishing the cofactor for the KRED.[1][3][6]
Logical Relationship: KRED-Catalyzed Asymmetric Reduction with Cofactor Regeneration
Caption: KRED-catalyzed reduction of N-Boc-3-piperidone coupled with GDH for NADPH regeneration.
Transaminase-Mediated Synthesis
An alternative biocatalytic route involves the use of transaminases (TAs). ω-Transaminases (ω-TAs) are particularly useful for synthesizing chiral amines from prochiral ketones.[7] While less documented for this compound itself, this methodology has been successfully applied to produce substituted piperidines.[7][8] The process involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate, catalyzed by the pyridoxal-5'-phosphate (PLP) dependent enzyme.[7] For the synthesis of piperidine scaffolds, a transaminase can catalyze the amination of a diketone, which is followed by a spontaneous intramolecular aza-Michael reaction to form the piperidine ring.[7][8]
Quantitative Data on Biocatalytic Syntheses
The following tables summarize the quantitative data from various studies on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.
Table 1: Performance of Different Ketoreductases
| Enzyme | Substrate | Substrate Conc. (g/L) | Co-solvent | Conversion (%) | e.e. (%) | Time (h) | Reference |
| AKR-43 | N-Boc-3-piperidone | 160 (w/w) | - | >99 | >99 | 16 | [1] |
| KRED 110 | N-Boc-3-piperidone | 10 | Isopropanol | 100 | >99 | 3-4 | [6] |
| Recombinant KRED | N-Boc-3-piperidone | 100 | Isopropanol | >95 | >99 | 24 | [2] |
| ChKRED03 | N-Boc-3-piperidone | 200 | - | 100 | >99 | 3 | [5] |
Table 2: Influence of Reaction Conditions
| Enzyme | Parameter Optimized | Optimal Value | Outcome | Reference |
| AKR-43 | pH | 7.5 | High efficiency | [1] |
| AKR-43 | Temperature | 30 °C | High efficiency | [1] |
| KRED 110 | Co-solvent | Dimethyl sulfoxide | Higher reaction rate | [6] |
| Recombinant KRED | Temperature | 45 °C | 97.6% yield | [2] |
| Co-expressed KRED/GDH | pH | 6.5 | High efficiency | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone using KRED 110
This protocol is adapted from the work by S. Tatipamula et al.[6]
Materials:
-
N-1-Boc-3-piperidone
-
Ketoreductase (KRED 110)
-
NAD+
-
Triethanolamine HCl buffer (200 mM, pH 7.5)
-
Isopropanol (IPA)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Prepare a reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol.
-
To this, add 3% (w/w) KRED 110 enzyme and 10 mM NAD+.
-
The reaction is carried out in 200 mM triethanolamine HCl buffer (pH 7.5).
-
The mixture is stirred at 230 rpm at a controlled temperature of 35–40 °C for 3–4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (1:1).
-
Upon completion, extract the product with ethyl acetate.
-
Analyze the product for conversion and enantiomeric excess using Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Whole-Cell Bioreduction by Co-expressing KRED and GDH
This protocol is based on the study by Xu et al. on the co-expression of ketoreductase and glucose dehydrogenase.[3]
Materials:
-
Recombinant E. coli cells co-expressing KRED and GDH
-
N-Boc-3-piperidone
-
D-glucose
-
NADP+
-
Phosphate buffer (PBS, 100 mmol/L, pH 6.5)
Procedure:
-
Prepare a 100 mL reaction system containing 100 g/L of N-Boc-3-piperidone, 130 g/L of D-glucose, and 0.2 g/L of NADP+ in 100 mmol/L PBS buffer (pH 6.5).
-
Add 30 g/L of wet recombinant cells as the catalyst.
-
Maintain the reaction at 30 °C with stirring.
-
Monitor the reaction for substrate conversion and product formation.
-
Upon completion, isolate the product for analysis.
Experimental Workflow: Whole-Cell Biocatalysis
Caption: General workflow for the whole-cell biocatalytic synthesis of (S)-NBHP.
Conclusion
The biocatalytic synthesis of this compound derivatives, particularly through the asymmetric reduction of N-protected 3-piperidones using ketoreductases, presents a highly efficient, selective, and scalable alternative to traditional chemical methods. The use of robust enzymes, often coupled with effective cofactor regeneration systems, allows for high substrate loading, excellent enantioselectivity (>99% e.e.), and high conversion rates. These advancements highlight the significant potential of biocatalysis in the industrial production of key chiral intermediates for the pharmaceutical industry. Further research into novel enzymes and process optimization will continue to enhance the economic and environmental benefits of these green synthetic routes.
References
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Starting materials for enantioselective synthesis of (S)-piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-piperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter plays a crucial role in the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the primary starting materials and synthetic strategies for the enantioselective production of this compound, with a focus on biocatalytic reduction and chemical resolution.
Core Synthetic Strategies and Starting Materials
The enantioselective synthesis of this compound, or its commonly used N-protected form, (S)-N-Boc-3-hydroxypiperidine, primarily proceeds through two major routes: the asymmetric reduction of a prochiral ketone and the resolution of a racemic mixture.
-
Biocatalytic Asymmetric Reduction: This modern and highly efficient approach utilizes enzymes, typically ketoreductases (KREDs), or whole-cell biocatalysts to reduce the prochiral N-Boc-3-piperidone to the desired (S)-enantiomer with high enantiomeric excess (ee) and yield.[1][2][3][4] The starting material for this route is N-Boc-3-piperidone . This method is often favored for its environmental friendliness and high selectivity.[1]
-
Chemical Resolution of Racemic 3-Hydroxypiperidine: A more traditional and still commercially relevant method involves the initial synthesis of racemic 3-hydroxypiperidine, followed by separation of the enantiomers.[1][5] The synthesis of the racemic intermediate typically starts from the hydrogenation of 3-hydroxypyridine .[5][6] The subsequent resolution is achieved by forming diastereomeric salts with a chiral resolving agent, such as D-pyroglutamic acid or L-camphorsulfonic acid, allowing for the separation of the desired (S)-enantiomer.[1][5]
Quantitative Data Summary
The following table summarizes quantitative data for various enantioselective synthesis methods of (S)-N-Boc-3-hydroxypiperidine, the protected form of this compound.
| Method | Starting Material | Catalyst/Resolving Agent | Substrate Conc. (g/L) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Biocatalytic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED 110) | 10 | >99 (Chromatographic Purity) | 100 | [1] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Recombinant E. coli expressing KRED and GDH | 100 | >99 (Conversion) | >99 | [2] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Thermostable Aldo-Keto Reductase (AKR-43) | 160 (w/w) | N/A | >99 | [3] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Recombinant KRED | 100 | 97.6 (Chemical Purity 93%) | >99 | [4] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Carbonyl reductase from Candida parapsilosis | 100 | 97.8 (Conversion) | 99.8 | [7] |
| Chemical Resolution | 3-Hydroxypyridine | D-Pyroglutamic Acid | N/A | 42 (Overall) | >99.6 (Purity) | [5] |
Experimental Protocols
Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone using Ketoreductase
This protocol is based on the work by Ju et al. and others who have developed efficient biocatalytic processes.[2][4]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+ (or NAD+)
-
D-Glucose
-
Phosphate Buffer (e.g., 100 mM, pH 6.5)
-
Wet cells of recombinant E. coli co-expressing KRED and GDH or cell-free extract
-
NaOH solution (e.g., 2 M) for pH control
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (100 mM, pH 6.5).
-
Addition of Reagents: Add N-Boc-3-piperidone (100 g/L), D-glucose (130 g/L), and NADP+ (0.2 g/L).
-
Addition of Biocatalyst: Add the biocatalyst, which can be either wet cells of recombinant E. coli (e.g., 30 g/L) or the corresponding amount of cell-free extract.[2]
-
Reaction Conditions: Maintain the reaction temperature at 35°C and stir the mixture.[2] Monitor and control the pH at 6.5 by the addition of 2 M NaOH.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC or HPLC analysis.
-
Work-up and Isolation: Upon completion of the reaction (typically within 24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Synthesis and Resolution of (S)-3-Hydroxypiperidine from 3-Hydroxypyridine
This protocol is adapted from a patented method.[5]
Step 1: Hydrogenation of 3-Hydroxypyridine
Materials:
-
3-Hydroxypyridine
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Water
-
Autoclave
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge 3-hydroxypyridine (e.g., 100 kg), 5% Rh/C catalyst (e.g., 1 kg), and water (e.g., 100 L).[5]
-
Hydrogenation: Pressurize the autoclave with hydrogen to 5 MPa and heat to 90°C. Maintain these conditions for approximately 48 hours.[5]
-
Work-up: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to recover the catalyst. The filtrate is then subjected to reduced pressure distillation to obtain racemic 3-hydroxypiperidine.
Step 2: Chiral Resolution with D-Pyroglutamic Acid
Materials:
-
Racemic 3-hydroxypiperidine
-
D-Pyroglutamic acid
-
Ethanol
Procedure:
-
Salt Formation: Dissolve racemic 3-hydroxypiperidine and D-pyroglutamic acid in ethanol. The molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid is typically around 1:0.55 to 1:0.6.[5]
-
Crystallization: Heat the mixture to reflux, then cool to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.
-
Isolation: Isolate the solid by filtration.
Step 3: Boc Protection
Materials:
-
(S)-3-hydroxypiperidine D-pyroglutamate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., NaOH)
-
A suitable solvent system (e.g., water and an organic solvent)
Procedure:
-
Reaction: Add the (S)-3-hydroxypiperidine D-pyroglutamate salt to a solution of di-tert-butyl dicarbonate under basic conditions. The reaction is typically carried out at a temperature between 20-30°C for 3-6 hours.[5]
-
Work-up and Purification: After the reaction is complete, the mixture is worked up, typically involving extraction, drying of the organic phase, and concentration under reduced pressure. The crude product can be further purified by recrystallization to yield (S)-N-Boc-3-hydroxypiperidine. The resolving agent can be recovered from the aqueous phase by acidification.[5]
Visualized Workflows
Caption: Synthetic routes to (S)-N-Boc-3-hydroxypiperidine.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 6. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 7. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (S)-piperidin-3-ol hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of (S)-piperidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound hydrochloride (CAS: 475058-41-4), a significant chiral intermediate in pharmaceutical synthesis. The information is curated for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and development activities.
General Properties and Structure
This compound hydrochloride is the hydrochloride salt of the chiral molecule this compound. The presence of the chiral center at the C3 position makes it a valuable building block in asymmetric synthesis, particularly for pharmaceuticals where stereochemistry is critical for efficacy and safety.[1][2] The hydrochloride form enhances its stability and water solubility compared to the free base.
Chemical Structure:
-
IUPAC Name: (3S)-piperidin-3-ol;hydrochloride[3]
-
SMILES: O[C@@H]1CNCCC1.[H]Cl[4]
-
InChI Key: VLECDMDGMKPUSK-JEDNCBNOSA-N[3]
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 475058-41-4 | [1][3][4] |
| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |
| Molecular Weight | 137.61 g/mol | [1][3][4] |
| Appearance | White to almost white powder or crystals.[1] | [1] |
| Purity | Typically ≥97% | [4] |
Physicochemical Data
The physical and chemical properties of this compound hydrochloride are crucial for its handling, reaction setup, and integration into drug development processes. These properties are detailed in the table below.
| Property | Value / Description | Source |
| Melting Point | 185-188 °C | [1] |
| Boiling Point | 231.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in water, alcohol, and chloroform. Slightly soluble in ether and almost insoluble in n-hexane.[1] | [1] |
| Specific Rotation (α) | -6.5° (c=1 in methanol) | [1] |
| Vapor Pressure | 0.0117 mmHg at 25°C | [1] |
| Flash Point | 93.8 °C | [1] |
| pKa | Not explicitly found, but piperidine derivatives typically have pKa values in the range of 5.8-8.2.[5] The pKa of the parent piperidine is ~11.2, which will be lowered by the electron-withdrawing hydroxyl group and further influenced by the hydrochloride salt form. | |
| Stability | Hygroscopic (easily absorbs moisture).[1] Store in an inert atmosphere. | [1] |
Spectroscopic Analysis
While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data on similar piperidine derivatives.[6][7][8]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Protons on the piperidine ring would appear as complex multiplets in the 1.5-3.5 ppm range. The proton on the carbon bearing the hydroxyl group (H-3) would be shifted downfield. The N-H proton signal would likely be broad and its chemical shift dependent on concentration and solvent. The hydroxyl proton would also show a variable chemical shift. |
| ¹³C NMR | Expect five distinct signals for the piperidine ring carbons. The carbon attached to the hydroxyl group (C-3) would appear in the 60-70 ppm range. The carbons adjacent to the nitrogen (C-2 and C-6) would be in the 40-50 ppm range. |
| IR Spectroscopy | A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch. A peak in the 2400-2800 cm⁻¹ region is characteristic of the N-H stretch of an amine salt. C-H stretching peaks will appear just below 3000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show the molecular ion for the free base (C₅H₁₁NO) at an m/z of 101.15. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods applicable to compounds like this compound hydrochloride.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts to a liquid. Pure crystalline compounds typically have a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[9] Jab the open end of a capillary tube into the sample pile to load a small amount of the compound.[10]
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the solid down. The packed sample height should be 2-3 mm.[10]
-
Measurement:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound.[12]
Methodology:
-
Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[12]
-
Incubation: Add an excess amount of this compound hydrochloride to a flask containing a known volume of the buffer.
-
Equilibration: Seal the flasks and agitate them in a mechanical shaker or orbital incubator at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Separation: After equilibration, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the dissociation constants (pKa) of ionizable compounds.[13][14][15]
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength using a background electrolyte like KCl.[15]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic species has been neutralized.
Caption: Workflow for pKa Determination by Titration.
Safety, Handling, and Storage
-
Hazard Information: this compound hydrochloride is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1]
-
Safety Precautions: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling.
-
Storage: The compound is hygroscopic and should be stored under an inert atmosphere at room temperature.[1] Keep the container tightly sealed in a dry and well-ventilated place.
Applications in Synthesis
This compound hydrochloride serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[1] The piperidine ring is a common scaffold in many biologically active molecules, and the defined stereochemistry at the C3 position allows for the construction of specific enantiomers of target drugs, which is essential for achieving desired pharmacological activity and minimizing off-target effects.
References
- 1. (3S)-piperidin-3-ol hydrochloride [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. (3S)-Piperidin-3-ol--hydrogen chloride (1/1) | C5H12ClNO | CID 16211918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride 97% | CAS: 475058-41-4 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 8. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]
- 9. westlab.com [westlab.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thinksrs.com [thinksrs.com]
- 12. who.int [who.int]
- 13. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]
- 15. applications.emro.who.int [applications.emro.who.int]
A Technical Guide to the Commercial Availability of Enantiopure (S)-Piperidin-3-ol for Researchers and Drug Development Professionals
Introduction: Enantiopure (S)-piperidin-3-ol is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of a wide range of pharmaceutical agents. Its defined stereochemistry is often crucial for the desired pharmacological activity and safety profile of the final drug candidate. This technical guide provides an in-depth overview of the commercial availability of this compound, including a comparative analysis of suppliers, typical quality specifications, and detailed experimental protocols for its synthesis and chiral purity analysis.
Commercial Availability and Supplier Overview
Enantiopure this compound is readily available from a variety of chemical suppliers, catering to the needs of academic research, process development, and larger-scale manufacturing. The compound is typically offered as the free base (CAS No. 24211-55-0) or as the hydrochloride salt (CAS No. 475058-41-4). The hydrochloride salt often exhibits improved stability and handling characteristics.
Key Suppliers
A non-exhaustive list of prominent suppliers includes:
-
ChemScene: A global supplier of building blocks and screening compounds for drug discovery.
-
Advanced ChemBlocks Inc. (AChemBlock): Specializes in providing novel and diverse building blocks for pharmaceutical and biotech research.
-
Fluorochem: A UK-based supplier of fine chemicals, intermediates, and reagents to the pharmaceutical, agrochemical, and specialty chemicals industries.
-
BLD Pharmatech: A supplier of a wide range of research chemicals, including heterocyclic building blocks.
-
Chemspace: A comprehensive online marketplace for chemical building blocks, connecting buyers with a multitude of suppliers.
-
Molport: A chemical sourcing platform that provides access to the catalogs of numerous suppliers.
Comparative Data of Commercial this compound
The following tables summarize the typical commercial offerings for this compound and its hydrochloride salt. It is important to note that pricing and availability are subject to change and may vary based on the supplier, quantity, and required purity. Researchers are advised to request quotes directly from the suppliers for the most up-to-date information.
Table 1: Commercial Availability of this compound (Free Base, CAS: 24211-55-0)
| Supplier | Purity | Available Quantities | Price per Gram (USD, Approx.) |
| ChemScene | ≥95% | 1g, 5g, 10g, 25g | $40 - $60 |
| Fluorochem | ≥95% | 1g, 5g, 10g, 25g, 100g | $35 - $50 |
| BLD Pharm | ≥97% | 1g, 5g, 25g | $45 - $65 |
| Chemspace | Varies by supplier | mg to multi-gram | Varies |
| Molport | Varies by supplier | mg to multi-gram | Varies |
Table 2: Commercial Availability of this compound Hydrochloride (CAS: 475058-41-4)
| Supplier | Purity | Available Quantities | Price per Gram (USD, Approx.) |
| Advanced ChemBlocks Inc. | 97% | 1g, 5g, 25g | $10 - $20 |
Experimental Protocols
For researchers who may need to synthesize or verify the quality of this compound, this section provides detailed experimental methodologies.
Synthesis of Enantiopure this compound
A common synthetic route to enantiopure this compound involves the asymmetric reduction of N-protected-3-piperidinone. The following is a representative protocol.
1. N-Protection of 3-Piperidinone:
-
Materials: 3-Piperidinone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend 3-piperidinone hydrochloride (1 equivalent) in DCM.
-
Add TEA (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of Boc₂O (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-piperidinone.
-
2. Asymmetric Reduction:
-
Materials: N-Boc-3-piperidinone, Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add BMS (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of N-Boc-3-piperidinone (1 equivalent) in THF dropwise, maintaining the temperature at 0°C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-(S)-piperidin-3-ol.
-
3. Deprotection:
-
Materials: N-Boc-(S)-piperidin-3-ol, Hydrochloric acid (HCl) in dioxane or Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude N-Boc-(S)-piperidin-3-ol in DCM.
-
Add a solution of HCl in dioxane (4M) or TFA (excess).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate this compound hydrochloride.
-
The free base can be obtained by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent.
-
Quality Control: Chiral Purity Analysis by HPLC
Ensuring the enantiomeric purity of this compound is critical. A common method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Since piperidin-3-ol lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[1]
1. Derivatization:
-
Materials: this compound sample, a derivatizing agent with a chromophore (e.g., p-toluenesulfonyl chloride, benzoyl chloride), a suitable base (e.g., triethylamine), and an aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve a known amount of the this compound sample in the aprotic solvent.
-
Add the base followed by the derivatizing agent.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction and extract the derivatized product.
-
Prepare a solution of the derivatized product in the HPLC mobile phase for analysis.
-
2. Chiral HPLC Method:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A chiral column, for example, a Chiralpak or Chiralcel column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 230 nm for a benzoyl derivative).
-
Analysis: Inject the derivatized sample and a racemic standard (if available) to identify the retention times of both enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the (S) and (R) enantiomers.
Visualized Workflows
To further aid researchers, the following diagrams illustrate key processes related to the procurement and analysis of this compound.
Caption: Procurement Workflow for this compound
Caption: Chiral HPLC Analysis Workflow
References
(S)-piperidin-3-ol safety data sheet and handling precautions
An In-depth Technical Guide to the Safety and Handling of (S)-piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
This compound is a chiral heterocyclic compound commonly used as a building block in the synthesis of pharmaceutical compounds. Its proper handling and storage are critical to ensure laboratory safety and experimental integrity.
Table 1: Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | (3S)-Piperidin-3-ol[1] |
| Synonyms | (S)-3-Hydroxypiperidine, (3S)-3-Piperidinol[2][3] |
| CAS Number | 24211-55-0[1][2] |
| Molecular Formula | C₅H₁₁NO[2] |
| Molecular Weight | 101.15 g/mol [2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary hazards are related to eye and skin irritation, as well as potential for allergic skin reactions.[1][3]
Table 2: GHS Hazard Classification for this compound
| GHS Classification | Code | Description |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark)[2][3] | Harmful / Irritant |
| Signal Word | Warning[2][3] | |
| Hazard Statements | H317 | May cause an allergic skin reaction.[1][3] |
| H319 | Causes serious eye irritation.[1][3] | |
| H302 | Harmful if swallowed.[2] | |
| H315 | Causes skin irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes.[1][3] |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention.[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| | P501 | Dispose of contents/container to an authorized hazardous waste collection point.[1] |
Physical and Chemical Properties
The available data on the physical and chemical properties of this compound is limited. It is a solid under standard conditions.[1]
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Solid[1] |
| LogP | -0.2693 to -0.417[2][3] |
| Hydrogen Bond Acceptors | 2[2][3] |
| Hydrogen Bond Donors | 2[2][3] |
| Stability | Product is considered stable and hazardous polymerization will not occur.[1] |
| Combustibility | Non-combustible, but containers may burn.[1] |
Safe Handling and Storage Protocols
Strict adherence to safety protocols is mandatory when working with this compound. This includes the use of engineering controls, appropriate personal protective equipment, and defined handling procedures.
Engineering Controls
Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is recommended to minimize inhalation exposure, especially when handling the solid form where dust generation is possible.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Chemical safety glasses or goggles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] |
| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a dust respirator.[1] |
General Handling Procedures
Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the laboratory area.[1] After handling, always wash hands thoroughly with soap and water.[1] Contaminated work clothing should be removed and laundered separately before reuse.[1]
Storage Conditions
Store the compound in its original, tightly sealed container in a cool, dry place.[1] Several suppliers recommend refrigerated storage at 2-8°C, protection from light, and storage under an inert atmosphere like argon.[1][2] Keep away from incompatible materials and foodstuffs.[1]
Experimental Workflow Visualization
The following diagram outlines a standard workflow for the safe laboratory handling of this compound.
Caption: General Laboratory Handling Workflow for this compound.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 5: First Aid Measures for this compound
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | Immediately wash out with fresh running water. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. Take off contaminated clothing and wash it before reusing.[1] |
| Ingestion | Rinse mouth with water. Give a glass of water to drink. Do not induce vomiting. Contact a Poisons Information Center or a doctor for advice.[1] |
| Inhalation | Move the person to fresh air. If respiratory symptoms occur, seek medical attention. |
Fire-Fighting Measures
While the material is not combustible, containers can burn, potentially emitting corrosive fumes.[1] Use any standard extinguishing media that is appropriate for the surrounding fire.[1] Firefighters should wear breathing apparatus and protective gloves.[1]
Accidental Release (Spill) Protocol
In the event of a spill, the following protocol should be initiated.
-
Evacuate and Alert: Alert personnel in the immediate area and control access.
-
Protect: Wear full PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Contain and Clean:
-
Decontaminate: Wash the spill area thoroughly with large amounts of water and prevent runoff from entering drains.[1]
Caption: Spill Response Protocol for this compound.
Toxicological Profile
The toxicological data for this compound indicates it is primarily an irritant and a skin sensitizer.
Table 6: Toxicological Summary
| Effect | Finding | Classification |
|---|---|---|
| Acute Toxicity | The material has not been classified as "harmful by ingestion" by some European directives due to a lack of evidence, though other sources list H302 (Harmful if swallowed).[1][2] It is not thought to be harmful via inhalation or skin contact in its primary form.[1] | Discrepancy in data. Caution is advised. |
| Skin Corrosion/Irritation | Not thought to produce significant skin irritation according to some animal models, but GHS classification H315 (Causes skin irritation) exists.[1][2] | Irritant. |
| Eye Damage/Irritation | This material can cause serious eye irritation and damage in some individuals.[1] | Category 2 Irritant.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1][3] | Category 1A Sensitizer.[1] |
| Chronic Exposure | Long-term exposure is not thought to produce chronic adverse health effects.[1] | No classification. |
References
Thermodynamic properties of (S)-piperidin-3-ol
An In-depth Technical Guide on the Thermodynamic Properties of (S)-piperidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental thermodynamic data for this compound is scarce in publicly accessible literature. This guide summarizes available physical properties, outlines established experimental protocols for determining thermodynamic data, and describes computational methods for their estimation.
Introduction
This compound is a chiral heterocyclic compound of interest in pharmaceutical research and development due to its presence as a structural motif in various biologically active molecules. A thorough understanding of its thermodynamic properties is crucial for process development, formulation, and ensuring the stability and efficacy of drug candidates. This technical guide provides a summary of known physical properties and details the methodologies for determining key thermodynamic parameters.
Physicochemical Properties of Piperidin-3-ol
Quantitative data for this compound is limited. The following table summarizes available data for the (S)- and (R)-enantiomers, as well as the racemic mixture. It is important to note that much of the available data is predicted rather than experimentally determined.
| Property | This compound | (R)-piperidin-3-ol | Racemic piperidin-3-ol |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 101.15 g/mol |
| Melting Point | Not available | 91-92 °C (experimental) | Not available |
| Boiling Point | Not available | 191.9 ± 23.0 °C (predicted) | Not available |
| Density | Not available | 1.016 ± 0.06 g/cm³ (predicted) | Not available |
| pKa | Not available | 14.91 ± 0.20 (predicted) | Not available |
| LogP | -0.2693 (predicted)[1] | 0.05950 (predicted) | -0.3 (predicted) |
| Topological Polar Surface Area (TPSA) | 32.26 Ų (predicted)[1] | 32.26000 (predicted) | 32.3 Ų (predicted) |
Experimental Protocols for Thermodynamic Property Determination
The following sections describe standard experimental methodologies for determining key thermodynamic properties of organic compounds like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[2][3]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of this compound (typically in pellet form) is placed in a crucible inside the bomb calorimeter's decomposition vessel (the "bomb"). A fuse wire of known length and combustion energy is attached to the ignition system, making contact with the sample.[4][5]
-
Assembly and Pressurization: A small, known amount of water is added to the bomb to ensure that the water produced during combustion is in its liquid state. The bomb is then sealed and purged with oxygen to remove all nitrogen, before being filled with high-pressure (typically 25-30 atm) pure oxygen.[4][5][6]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (Dewar). A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[5][7]
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is reached.[5][6]
-
Calculation:
-
The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.[4]
-
The total heat released during the sample's combustion (q_comb) is calculated from the temperature change (ΔT) and C_cal.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The enthalpy of combustion (ΔcH°) is then calculated on a per-mole basis.
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine melting points and enthalpies of fusion.[8][9][10]
Experimental Protocol:
-
Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[11]
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.[9][11]
-
Measurement: The sample and reference pans are placed in the DSC cell. They are then subjected to a controlled temperature program, which typically involves a heating ramp at a constant rate (e.g., 5-10 °C/min).[9]
-
Data Analysis: The DSC curve plots heat flow versus temperature.
-
Melting Point (Tm): An endothermic peak indicates melting. The melting point is typically determined as the onset temperature of this peak.[9][12]
-
Enthalpy of Fusion (ΔfusH): The area under the melting peak is integrated to determine the enthalpy of fusion, which is the energy required to melt the sample.[9][12]
-
Vapor Pressure via Thermogravimetric Analysis (TGA)
For low-volatility compounds, vapor pressure can be estimated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15]
Experimental Protocol:
-
Calibration: The TGA instrument is calibrated using a reference material with a well-characterized vapor pressure.[13]
-
Isothermal Measurement: A sample of this compound is heated to a specific isothermal temperature below its decomposition point.
-
Mass Loss Monitoring: The rate of mass loss due to evaporation is measured over time.
-
Vapor Pressure Calculation: The vapor pressure is determined from the rate of mass loss using the Langmuir equation, which relates the rate of evaporation to the vapor pressure. This can be repeated at several temperatures to obtain the temperature dependence of the vapor pressure.[16][17]
Computational Estimation of Thermodynamic Properties
In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties.
Group Contribution Methods
Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[18][19]
-
Benson Group Increment Theory: This method calculates properties like enthalpy of formation, entropy, and heat capacity by assigning empirical values to different groups of atoms.[20][21][22] The accuracy of this method depends on the availability of parameters for all the groups present in the molecule.[20][22]
-
Joback Method: This is another widely used group contribution method for estimating various thermodynamic properties, including critical properties, boiling point, and heat of formation, from the molecular structure alone.[23][24][25]
Quantum Chemistry Calculations
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the energetic properties of molecules, including their enthalpy and Gibbs free energy of formation.[26][27][28] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy.[26][28] While computationally intensive, they can provide highly accurate predictions, especially when calibrated against experimental data for related compounds.[27]
Conclusion
While a complete experimental thermodynamic profile for this compound is not currently available in the public domain, this guide provides the necessary framework for its determination. For drug development professionals, an accurate understanding of these properties is indispensable. It is recommended that experimental measurements, as outlined above, be conducted to obtain reliable data for process modeling, safety assessment, and formulation development. In parallel, computational methods can serve as a valuable tool for initial estimations and for guiding experimental efforts.
References
- 1. chemscene.com [chemscene.com]
- 2. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nsuworks.nova.edu [nsuworks.nova.edu]
- 5. youtube.com [youtube.com]
- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 7. education.com [education.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. calnesis.com [calnesis.com]
- 10. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 14. ntv.ifmo.ru [ntv.ifmo.ru]
- 15. filab.fr [filab.fr]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 20. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 21. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. Joback method - Wikipedia [en.wikipedia.org]
- 24. grokipedia.com [grokipedia.com]
- 25. scribd.com [scribd.com]
- 26. jocpr.com [jocpr.com]
- 27. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantum chemistry - Wikipedia [en.wikipedia.org]
Solubility Profile of (S)-piperidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-piperidin-3-ol in common organic solvents. Due to the limited availability of public quantitative data for this specific enantiomer, this guide combines experimentally determined solubility values for the racemate, 3-hydroxypiperidine, with a qualitative solubility profile inferred from its physicochemical properties and the known behavior of analogous compounds. Additionally, a detailed experimental protocol for determining solubility via the shake-flask method is provided to empower researchers to generate precise data for their specific applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for interpreting its solubility. The molecule possesses both a hydrophilic hydroxyl group and a secondary amine within a piperidine ring, making it a polar compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | White to light yellow crystalline powder and lumps | [2] |
| Melting Point | 57-61 °C (racemate) | [3] |
| LogP | -0.2693 to -0.3 | [1][4] |
| pKa | 14.91 ± 0.20 (predicted) | [5] |
The negative LogP value indicates a higher affinity for polar solvents (hydrophilicity) over nonpolar solvents.
Quantitative Solubility Data
Experimentally determined quantitative solubility data for 3-hydroxypiperidine (the racemate of this compound) is limited in publicly accessible literature. The available data is summarized below.
| Solvent | Chemical Class | Solubility (g/mL) | Temperature (°C) | Source |
| Water | Aqueous | 1 | Not Specified | [3] |
| Ethanol | Protic Polar | 0.1 | Not Specified | [5] |
Qualitative and Predicted Solubility Profile
Based on its polar nature, the presence of hydrogen bond donors (-OH and -NH) and acceptors (O and N), and the known solubility of its parent compound, piperidine, a qualitative solubility profile for this compound can be predicted. Piperidine is miscible with water, alcohols, ether, and chloroform, but has limited solubility in nonpolar solvents like hexane[6]. This compound is expected to exhibit high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Isopropanol | High | The hydroxyl and amine groups can form strong hydrogen bonds with protic solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | Favorable dipole-dipole interactions are expected with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The overall polarity of the molecule should allow for good interaction with these solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | The ability to accept hydrogen bonds may lead to some solubility, but lower than in more polar solvents. |
| Esters | Ethyl Acetate | Moderate to Low | Expected to be less soluble than in alcohols and polar aprotic solvents due to reduced polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low | The aliphatic and polar nature of the molecule suggests poor compatibility with nonpolar aromatic rings. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | The significant difference in polarity will likely result in very poor solubility. |
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature, based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant experimental temperature for at least 4 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, dry vial to remove all undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
References
- 1. chemscene.com [chemscene.com]
- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]
- 3. 3-羟基哌啶 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Hydroxypiperidine, (R)- | C5H11NO | CID 2759334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypiperidine CAS#: 6859-99-0 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
The Versatility of (S)-Piperidin-3-ol in the Asymmetric Synthesis of Alkaloids: Applications and Protocols
(S)-piperidin-3-ol has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of a diverse range of alkaloids and pharmacologically active compounds. Its inherent chirality and functionality make it an ideal starting material for the stereocontrolled construction of complex molecular architectures, particularly those containing the piperidine nucleus, a common motif in natural products. This application note details the use of this compound in the synthesis of several key alkaloid and alkaloid-like molecules, providing comprehensive experimental protocols and quantitative data for researchers in drug discovery and organic synthesis.
Application in the Synthesis of NK1 Receptor Antagonists: (+)-CP-99,994 and (+)-L-733,060
Neurokinin-1 (NK1) receptor antagonists have significant therapeutic potential for the treatment of depression, anxiety, and chemotherapy-induced nausea. The chiral 2,3-disubstituted piperidine core of potent NK1 receptor antagonists such as (+)-CP-99,994 and (+)-L-733,060 can be efficiently synthesized from a (3S)-piperidinol synthon, which is conceptually derived from this compound. A key strategy involves the stereoselective introduction of substituents onto the piperidine ring, leveraging the pre-existing stereocenter of the starting material.
A notable synthesis of these compounds commences with a chiral synthon derived from L-glutamic acid, which generates a key (3S)-hydroxypiperidine intermediate. The synthesis of (+)-CP-99,994 involves a critical stereoselective reduction of an acetylated oxime to install the second stereocenter with high diastereoselectivity.
Quantitative Data for the Synthesis of (+)-CP-99,994
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Acetylated Oxime Reduction | Acetylated Oxime of a 2-phenyl-3-oxopiperidine derivative | (2S,3S)-2-phenyl-3-aminopiperidine derivative | H₂, Pd(OH)₂/C, EtOH, rt | 85 | 9:1 |
Experimental Protocol: Stereoselective Reduction for (+)-CP-99,994 Synthesis
To a solution of the acetylated oxime of N-protected-(2S)-phenyl-3-oxopiperidine (1.0 g, 2.5 mmol) in ethanol (25 mL) was added Pearlman's catalyst (20% Pd(OH)₂/C, 100 mg). The mixture was stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired (2S,3S)-2-phenyl-3-aminopiperidine derivative.
Application in the Synthesis of Antimalarial Alkaloids: (+)-Febrifugine and (+)-Isofebrifugine
(+)-Febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, and its isomer, (+)-isofebrifugine, exhibit potent antimalarial activity. The asymmetric synthesis of these alkaloids has been accomplished using this compound as the chiral precursor. One effective strategy employs an enzymatic resolution to obtain the enantiopure piperidinol, which is then elaborated to the target molecules.
A key transformation in this synthesis is the diastereoselective construction of the C2 side chain. This is often achieved through methods like the asymmetric Mannich reaction or by utilizing chiral auxiliaries to control the stereochemistry.
Quantitative Data for a Key Step in Febrifugine Synthesis
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (e.e.) |
| 2 | Asymmetric Mannich Reaction | Piperideine | N-protected-2-(acetonyl)piperidine | L-proline, Acetone | 75 | 80% |
Experimental Protocol: Asymmetric Mannich Reaction
A solution of freshly prepared piperideine (5.0 mmol) in dry acetone (20 mL) was cooled to 0 °C. L-proline (10 mol%, 57 mg) was added, and the reaction mixture was stirred at this temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was dissolved in dichloromethane (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was then protected and purified by column chromatography to yield the N-protected-2-(acetonyl)piperidine.
Visualization of Synthetic Pathways
To illustrate the logical flow of these syntheses, the following diagrams depict the key transformations starting from the this compound core.
Caption: Synthetic pathway to (+)-CP-99,994.
Caption: Synthetic pathway to (+)-Febrifugine.
Conclusion
This compound serves as a cornerstone in the asymmetric synthesis of a variety of alkaloids and medicinally important compounds. The protocols and data presented herein for the synthesis of NK1 receptor antagonists and antimalarial alkaloids highlight its utility. The ability to control stereochemistry effectively, stemming from the inherent chirality of this compound, makes it a preferred choice for synthetic chemists aiming to construct complex chiral molecules efficiently. Future applications of this versatile building block are expected to expand as new synthetic methodologies are developed, further solidifying its importance in the field of organic synthesis and drug development.
(S)-Piperidin-3-ol: A Versatile Chiral Building Block in Modern Drug Discovery
(S)-piperidin-3-ol and its derivatives have emerged as crucial chiral building blocks in the synthesis of a variety of clinically important drugs. This versatile scaffold is a key component in a range of therapeutics, from targeted cancer therapies to treatments for autoimmune disorders. Its inherent chirality and conformational flexibility allow for precise interactions with biological targets, making it a privileged structure in medicinal chemistry.
The piperidine ring is a common motif in many pharmaceuticals, and the introduction of a chiral center at the 3-position provides a strategic handle for optimizing potency, selectivity, and pharmacokinetic properties.[1][2] This application note will delve into the utility of this compound in the synthesis of key drug molecules, provide detailed experimental protocols for its incorporation, and explore the biological pathways targeted by the resulting therapeutics.
Key Applications in Drug Synthesis
This compound, often used in its N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, is a cornerstone in the synthesis of several kinase inhibitors. Notably, it is a critical intermediate in the production of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor; Tofacitinib, a Janus kinase (JAK) inhibitor; and is conceptually related to the synthesis of PARP inhibitors like Niraparib, which feature a chiral piperidine ring.
Bruton's Tyrosine Kinase (BTK) Inhibitors: The Case of Ibrutinib
Ibrutinib is a potent, orally administered covalent inhibitor of BTK, approved for the treatment of various B-cell malignancies. The (R)-configuration of the piperidine ring in the final drug is crucial for its activity, and this is achieved through a nucleophilic substitution reaction utilizing the (S)-enantiomer of a protected 3-hydroxypiperidine derivative, which results in an inversion of stereochemistry.
Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK.[3] This blocks downstream signaling from the B-cell receptor (BCR), a key pathway for B-cell proliferation and survival.[3][4] By inhibiting BTK, Ibrutinib disrupts the BCR and NF-κB signaling pathways, leading to decreased B-cell proliferation and survival.[4]
Janus Kinase (JAK) Inhibitors: The Case of Tofacitinib
Tofacitinib is an inhibitor of Janus kinases, a family of enzymes that play a critical role in the signaling of numerous cytokines involved in inflammation and immune responses. It is used in the treatment of autoimmune diseases like rheumatoid arthritis. The synthesis of Tofacitinib involves a chiral 3-amino-4-methylpiperidine derivative, which can be synthesized from chiral precursors.
Tofacitinib functions by inhibiting the JAK-STAT signaling pathway.[5][6] Cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune cell function.[6] Tofacitinib blocks the activation of JAKs, thereby interrupting this signaling cascade.[7][8][9]
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The Case of Niraparib
Niraparib is a selective PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA mutations. The core structure of Niraparib contains a chiral (S)-3-phenylpiperidine moiety. While not directly synthesized from this compound in all reported routes, the synthesis of this key chiral piperidine intermediate is a critical aspect of its production.
Quantitative Data Summary
The following tables summarize key quantitative data for drug candidates synthesized using this compound or related chiral piperidine building blocks.
Table 1: Synthetic Yields for Key Intermediates
| Starting Material | Intermediate | Reaction Step | Reagents | Yield (%) |
| (S)-1-Boc-3-hydroxypiperidine | (S)-1-Boc-3-(methylsulfonyloxy)piperidine | Mesylation | Methanesulfonyl chloride, Triethylamine | >95% |
| (S)-1-Boc-3-(methylsulfonyloxy)piperidine | (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Nucleophilic Substitution | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Cs₂CO₃ | ~85% |
| (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Boc Deprotection | HCl or TFA | >90% |
| (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Ibrutinib | Acylation | Acryloyl chloride, DIPEA | ~87% |
Table 2: Biological Activity of Final Drug Compounds
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition |
| Ibrutinib | BTK | 0.5 | In vitro kinase assay[10] |
| N-piperidine Ibrutinib | BTK (WT) | 51.0 | In vitro kinase assay[1][8] |
| N-piperidine Ibrutinib | BTK (C481S mutant) | 30.7 | In vitro kinase assay[1][8] |
| Tofacitinib | JAK1 | 33 | Human whole-blood assay[7] |
| Tofacitinib | JAK2 | 20 | Enzymatic activity assay[11] |
| Tofacitinib | JAK3 | 1 | Enzymatic activity assay[11] |
| Niraparib | PARP-1 | 3.8 | Enzymatic assay[12] |
| Niraparib | PARP-2 | 2.1 | Enzymatic assay[12] |
| Niraparib | PEO1 (BRCA2 mutant) | 7.487 µM | Cell viability assay[13] |
| Niraparib | OVCAR8 | ~20 µM | Cell viability assay[3] |
Experimental Protocols
The following protocols are representative examples of how this compound is utilized in the synthesis of a key pharmaceutical intermediate for a BTK inhibitor like Ibrutinib.
Protocol 1: Synthesis of (S)-1-Boc-3-(methylsulfonyloxy)piperidine
This protocol describes the activation of the hydroxyl group of (S)-1-Boc-3-hydroxypiperidine to form a good leaving group for subsequent nucleophilic substitution.
Materials:
-
(S)-1-Boc-3-hydroxypiperidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as an oil or solid.
Protocol 2: Synthesis of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
This protocol details the nucleophilic substitution reaction where the chiral piperidine moiety is coupled to the pyrazolopyrimidine core, with inversion of stereochemistry.
Materials:
-
(S)-1-Boc-3-(methylsulfonyloxy)piperidine
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Add a solution of (S)-1-Boc-3-(methylsulfonyloxy)piperidine (1.2 eq) in DMF to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 3: Synthesis of Ibrutinib
This final step involves the deprotection of the Boc group and subsequent acylation to install the acryloyl moiety.
References
- 1. selleckchem.com [selleckchem.com]
- 2. N-piperidine Ibrutinib | 330785-90-5 | BTK | MOLNOVA [molnova.com]
- 3. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
- 13. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ibrutinib Utilizing (S)-N-Boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is crucial for B-cell proliferation and survival.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Ibrutinib, commencing with the key chiral intermediate, (S)-N-Boc-3-hydroxypiperidine. The synthetic strategy primarily involves a Mitsunobu reaction to couple the piperidine moiety to the pyrazolopyrimidine core, followed by deprotection and final acylation. This guide is intended to furnish researchers and drug development professionals with a comprehensive understanding of the synthetic workflow, including reaction conditions, and quantitative data. Additionally, a schematic of the BTK signaling pathway targeted by Ibrutinib is presented.
Introduction
Ibrutinib (marketed as Imbruvica) is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][3] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell activation and apoptosis, making it an effective treatment for various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3]
The synthesis of Ibrutinib is a multi-step process, with the stereochemistry of the piperidine ring being a critical factor for its biological activity. The use of (S)-N-Boc-3-hydroxypiperidine as a chiral starting material ensures the correct stereochemical configuration in the final drug product. This document outlines a common and effective synthetic route.
Ibrutinib's Mechanism of Action and Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2] In various B-cell malignancies, this pathway is constitutively active, promoting cancer cell proliferation and survival.[1] Ibrutinib forms a covalent bond with the cysteine-481 residue in the ATP-binding domain of BTK, leading to its irreversible inhibition.[3] This blockade prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that ultimately leads to the activation of transcription factors involved in cell growth and survival.[1] The inhibition of BTK signaling results in decreased proliferation, induction of apoptosis, and inhibition of adhesion and migration of malignant B-cells.[1][2]
Caption: Ibrutinib's Inhibition of the BTK Signaling Pathway.
Synthetic Workflow
The synthesis of Ibrutinib from (S)-N-Boc-3-hydroxypiperidine can be summarized in three principal stages:
-
Mitsunobu Reaction: Coupling of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (S)-N-Boc-3-hydroxypiperidine.
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.
-
Acylation: Reaction of the deprotected piperidine with acryloyl chloride to yield the final product, Ibrutinib.
Caption: Overall synthetic workflow for Ibrutinib.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Mitsunobu Reaction)
This protocol describes the coupling of the pyrazolopyrimidine core with the protected piperidine alcohol via a Mitsunobu reaction.
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(S)-N-Boc-3-hydroxypiperidine
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and (S)-N-Boc-3-hydroxypiperidine (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature below 5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the title compound as a solid.
Protocol 2: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Boc Deprotection)
This protocol details the removal of the Boc protecting group to free the secondary amine of the piperidine ring.
Materials:
-
(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane or isopropanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or an equivalent amount of HCl solution to the mixture at room temperature.[4]
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, which can be used in the next step without further purification.
Protocol 3: Synthesis of Ibrutinib (Acylation)
This final step involves the acylation of the piperidine nitrogen with acryloyl chloride to form Ibrutinib.
Materials:
-
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Acryloyl chloride
-
A non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (if necessary)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Add the base (e.g., TEA, 1.5 eq).
-
Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude Ibrutinib by silica gel column chromatography or recrystallization to obtain a pure solid product.
Data Presentation
The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary based on reaction scale and purification methods.
| Step No. | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Mitsunobu Reaction | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 70-85% |
| 2 | Boc Deprotection | (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 85-95% |
| 3 | Acylation | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Ibrutinib | 75-90% |
Conclusion
The synthetic route to Ibrutinib utilizing (S)-N-Boc-3-hydroxypiperidine is a reliable and well-established method for producing this important pharmaceutical agent. The protocols provided herein offer a detailed guide for the key transformations involved. Careful execution of these steps, coupled with appropriate analytical monitoring, is crucial for achieving high yields and purity of the final product. The provided diagrams of the signaling pathway and synthetic workflow serve to enhance the understanding of Ibrutinib's mechanism of action and its chemical synthesis.
References
The Crucial Role of (S)-piperidin-3-ol in the Synthesis of the PARP Inhibitor Niraparib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a significant therapeutic agent, particularly for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[1] The chemical structure of Niraparib, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, features a critical chiral piperidine moiety.[1] The specific stereochemistry of this piperidine ring, the (S)-enantiomer, is essential for its potent inhibitory activity against PARP-1 and PARP-2.[2][3] Consequently, the synthesis of enantiomerically pure (S)-piperidin-3-ol and its derivatives is a cornerstone in the efficient and stereoselective production of Niraparib. This document provides detailed application notes and experimental protocols for the key synthetic steps involving this compound derivatives in the manufacturing of Niraparib.
Introduction
The synthesis of Niraparib involves a multi-step process where the construction of the key intermediate, (S)-3-(4-aminophenyl)piperidine or its protected form, is a pivotal stage. This compound serves as a versatile chiral starting material for the synthesis of this crucial building block. Various synthetic strategies have been developed to introduce the 4-aminophenyl group at the 3-position of the piperidine ring while retaining the desired (S)-stereochemistry. These methods often involve the conversion of the hydroxyl group of this compound to a suitable leaving group, followed by a coupling reaction with a phenyl precursor. Subsequent functional group manipulations then lead to the desired aminophenyl piperidine intermediate.
Synthetic Workflow Overview
The overall synthetic strategy for Niraparib utilizing an this compound derived intermediate can be summarized in the following workflow. The initial steps focus on the preparation of the key chiral piperidine intermediate, which is then coupled with the indazole core, followed by final modifications to yield Niraparib.
Caption: Synthetic workflow for Niraparib from this compound.
Key Experimental Protocols
Protocol 1: Synthesis of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
This protocol outlines a common method for preparing the key piperidine intermediate starting from a racemic mixture, followed by chiral resolution. While not directly starting from this compound, this resolution method is a widely used industrial approach to obtain the required enantiomerically pure intermediate.
Step 1: Synthesis of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (racemic)
A detailed procedure for the synthesis of the racemic intermediate is often a precursor to chiral resolution. One common route involves the Suzuki coupling of a protected 3-pyridyl boronic acid derivative with a 4-haloaniline derivative, followed by reduction of the pyridine ring.
Step 2: Chiral Resolution of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
The resolution of the racemic mixture is a critical step to isolate the desired (S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
-
Procedure:
-
Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent such as ethyl acetate.
-
Add a solution of a chiral resolving agent, for example, a derivative of D-phenylglycine, to the mixture.[4]
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
Isolate the desired diastereomeric salt by filtration.
-
Treat the isolated salt with a base (e.g., sodium hydroxide or ammonia) to liberate the free base of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[4]
-
Extract the product with an organic solvent and concentrate to obtain the enantiomerically pure intermediate.
-
Protocol 2: Synthesis of Niraparib from (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
This protocol describes the coupling of the chiral piperidine intermediate with the indazole core and subsequent deprotection to yield Niraparib.
Step 1: Coupling of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with 2H-indazole-7-carboxylate derivative
-
Reaction: A copper-catalyzed N-arylation (Ullmann condensation) is a common method for this coupling.[5]
-
Reagents and Conditions:
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
A suitable 2H-indazole-7-carboxylate derivative (e.g., methyl 2-(4-bromo-2-formylphenyl)-2H-indazole-7-carboxylate)
-
Copper(I) bromide (CuBr) as the catalyst[5]
-
8-hydroxyquinoline as a ligand[5]
-
Potassium carbonate (K2CO3) as the base[5]
-
N,N-Dimethylacetamide (DMAc) as the solvent[5]
-
Reaction temperature: ~110 °C[5]
-
Step 2: Amidation of the ester group
The ester group on the indazole ring is converted to a primary amide.
-
Procedure: The intermediate from the previous step is treated with a source of ammonia, such as a solution of ammonia in methanol, at elevated temperature and pressure.[6][7]
Step 3: Deprotection of the Boc group
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.
-
Procedure: The Boc-protected Niraparib precursor is treated with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield the final Niraparib product.[8][9]
Quantitative Data Summary
The following tables summarize typical yields and purity data reported in various synthetic routes for key steps in the synthesis of Niraparib.
| Step | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Chiral Resolution | Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | 94-95 | >99 ee | [4] |
| Amidation of Niraparib intermediate | Niraparib intermediate 5 | Niraparib intermediate 6 | 87 | - | [9] |
| Deprotection of Boc-protected Niraparib | N-Boc Niraparib | Niraparib | 82.6 | 97.51 | [9] |
| Final Salt Formation (N-acetyl-L-leucine salt) and Liberation of Free Base | Racemic Niraparib Intermediate | Niraparib | 91.2 | 91.81 | [7] |
Logical Relationship Diagram
The following diagram illustrates the logical progression from the key chiral intermediate to the final active pharmaceutical ingredient (API).
Caption: From key intermediate to final Niraparib API.
Conclusion
The stereoselective synthesis of the (S)-piperidine moiety is a critical aspect of the overall synthesis of Niraparib. This compound provides a valuable and versatile chiral pool starting material for the construction of the essential (S)-3-(4-aminophenyl)piperidine intermediate. The protocols and data presented herein, derived from the existing scientific and patent literature, offer a comprehensive overview for researchers and professionals involved in the development and manufacturing of this important anticancer drug. The optimization of these synthetic steps, particularly the chiral resolution and coupling reactions, is paramount for achieving high yields and purity of the final active pharmaceutical ingredient.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
Application Notes and Protocols for Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, including the anticancer drug Niraparib and the antipsychotic agent Preclamol.[1][2] The development of efficient and stereoselective methods for the synthesis of 3-substituted piperidines is therefore of significant interest to the medicinal and process chemistry communities. This document provides detailed application notes and experimental protocols for the rhodium-catalyzed asymmetric synthesis of this important class of molecules, focusing on a recently developed reductive Heck-type reaction.
Application Notes
Overview of Rh-Catalyzed Asymmetric Carbometalation
A novel and highly effective method for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2][3][4][5] This strategy addresses the challenge of direct, selective functionalization at the 3-position of the pyridine ring, which is not readily achieved through traditional nucleophilic addition to pyridinium salts that typically favors the 2-, 4-, or 6-positions.[2][3]
The overall synthetic route is a three-step process:
-
Partial Reduction of Pyridine : Pyridine is first activated and partially reduced to form a 1,2-dihydropyridine derivative, specifically phenyl pyridine-1(2H)-carboxylate.[1][2][4]
-
Rh-Catalyzed Asymmetric Carbometalation : The key step is a Rh-catalyzed asymmetric reductive Heck reaction between the dihydropyridine and a variety of sp2-hybridized boronic acids (aryl, heteroaryl, or vinyl).[1][2][4][6] This reaction proceeds with high yield and excellent enantioselectivity, furnishing 3-substituted tetrahydropyridines.
-
Reduction : The resulting tetrahydropyridine is then reduced to the final 3-substituted piperidine.[1][2][4]
This methodology has demonstrated broad functional group tolerance and has been successfully applied on a gram scale.[1][2] The utility of this approach has been showcased through the formal syntheses of pharmaceutically relevant molecules like Preclamol and Niraparib.[1][2]
Alternative Approach: Asymmetric Hydrogenation of Pyridinium Salts
Another strategy for the asymmetric synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric hydrogenation of N-substituted 3-substituted pyridinium salts.[7][8] This method can achieve high enantiomeric excess, particularly with the addition of an organic base.[7][8] While effective, this approach can be limited by the substrate scope.
Data Presentation
Table 1: Rh-Catalyzed Asymmetric Carbometalation of Phenyl Pyridine-1(2H)-carboxylate with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-Phenyl-tetrahydropyridine derivative | 95 | 98 |
| 2 | 4-Tolylboronic acid | 3-(4-Tolyl)-tetrahydropyridine derivative | 96 | 98 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-tetrahydropyridine derivative | 92 | 98 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-tetrahydropyridine derivative | 93 | 98 |
| 5 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-tetrahydropyridine derivative | 91 | 98 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-tetrahydropyridine derivative | 85 | 97 |
| 7 | 3-Tolylboronic acid | 3-(3-Tolyl)-tetrahydropyridine derivative | 94 | 98 |
| 8 | 2-Tolylboronic acid | 3-(2-Tolyl)-tetrahydropyridine derivative | 88 | 96 |
| 9 | 1-Naphthylboronic acid | 3-(1-Naphthyl)-tetrahydropyridine derivative | 90 | 97 |
| 10 | 2-Thienylboronic acid | 3-(2-Thienyl)-tetrahydropyridine derivative | 85 | 95 |
| 11 | Vinylboronic acid pinacol ester | 3-Vinyl-tetrahydropyridine derivative | 75 | 94 |
Data extracted from the supplementary information of Fletcher et al., J. Am. Chem. Soc. 2023, 145, 14221–14226.
Experimental Protocols
Protocol 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This protocol describes the synthesis of the dihydropyridine substrate.[6]
Materials:
-
Pyridine
-
Phenyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
Acetone
-
Hexane
Procedure:
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in MeOH (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture with Et₂O (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure.
-
Purify the crude product using a short pad of silica gel, eluting with a gradient of 2% to 10% acetone in hexane.
-
Remove the solvent by evaporation to obtain phenyl pyridine-1(2H)-carboxylate as a white solid.
-
Recrystallize the product from methanol to yield a white crystal (typically around 72% yield).
Protocol 2: Rh-Catalyzed Asymmetric Cross-Coupling
This protocol details the key enantioselective carbometalation step.[6]
Materials:
-
[Rh(cod)OH]₂
-
(S)-Segphos
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Aqueous Cesium hydroxide (CsOH, 50 wt%)
-
Aryl/vinyl boronic acid
-
Phenyl pyridine-1(2H)-carboxylate (from Protocol 1)
-
Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
In a 7 mL dram vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial, followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo.
-
Purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine product.
Protocol 3: Reduction to 3-Substituted Piperidine
This protocol describes the final reduction to the saturated piperidine ring.[2]
Materials:
-
3-Substituted tetrahydropyridine derivative (from Protocol 2)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Aqueous Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3-substituted tetrahydropyridine derivative in MeOH.
-
Add a catalytic amount of Pd/C (10 wt%).
-
Place the reaction mixture under an atmosphere of H₂ (balloon or Parr shaker) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
To achieve carbamate deprotection, treat the residue with aqueous KOH in methanol.
-
Stir the mixture until deprotection is complete.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography if necessary to yield the final 3-substituted piperidine.
Visualizations
Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric carbometalation.
Caption: General experimental workflow for the synthesis of 3-substituted piperidines.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of Piperidine Alkaloids Using (S)-Piperidin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine structural motif is a ubiquitous core in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemical orientation of substituents on the piperidine ring is often crucial for biological activity, making the development of stereoselective synthetic routes a significant area of research. (S)-Piperidin-3-ol is a versatile and readily available chiral building block that serves as an excellent starting material for the enantioselective synthesis of a variety of piperidine alkaloids. Its inherent chirality at the C3 position can be effectively utilized to control the stereochemistry of newly introduced substituents at other positions of the piperidine ring.
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of polysubstituted piperidine alkaloids, using this compound as the chiral precursor. The methodologies described herein focus on key synthetic transformations, including N-protection, oxidation, stereoselective additions to the resulting ketone, and subsequent functional group manipulations to afford complex alkaloid structures.
Key Synthetic Strategies
The overarching strategy for the utilization of this compound in the synthesis of piperidine alkaloids involves a sequence of key transformations. The nitrogen of this compound is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions and to modulate its reactivity. The hydroxyl group is then oxidized to a ketone, yielding N-Boc-3-piperidone. This prochiral ketone serves as a key intermediate for the stereoselective introduction of substituents at the C2, C4, and C6 positions.
Subsequent stereoselective additions of nucleophiles to the carbonyl group, followed by functional group interconversions and deprotection steps, allow for the construction of a diverse range of piperidine alkaloids with high stereochemical purity.
Experimental Protocols
Protocol 1: N-Protection of this compound
Objective: To protect the secondary amine of this compound with a Boc group to yield (S)-N-Boc-piperidin-3-ol.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane or methanol.
-
Add triethylamine (1.2 eq) or a saturated aqueous solution of sodium bicarbonate.
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If in an aqueous/alcoholic mixture, remove the alcohol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-N-Boc-piperidin-3-ol.
Expected Yield: 94-98%.
Protocol 2: Oxidation of (S)-N-Boc-piperidin-3-ol to N-Boc-3-piperidone
Objective: To oxidize the hydroxyl group of (S)-N-Boc-piperidin-3-ol to a ketone.
Materials:
-
(S)-N-Boc-piperidin-3-ol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride or Sulfur trioxide pyridine complex
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (2.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of (S)-N-Boc-piperidin-3-ol (1.0 eq) in dichloromethane dropwise.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-3-piperidone.
Protocol 3: Stereoselective Synthesis of a 2,3,6-Trisubstituted Piperidine Intermediate
Objective: To perform a stereoselective addition to N-Boc-3-piperidone followed by further modifications to generate a key intermediate for alkaloids like (-)-Deoxocassine. This protocol is based on established methodologies for creating cis-2,3,6-trisubstituted piperidines.
Key Transformations:
-
Stereoselective Horner-Wadsworth-Emmons reaction on N-Boc-3-piperidone to introduce a C6-substituent precursor.
-
Diastereoselective reduction of the resulting enone.
-
Introduction of the C2-substituent.
Example: Synthesis of a (-)-Deoxocassine precursor (This is an illustrative protocol based on common strategies as direct synthesis from this compound for this specific alkaloid is not detailed in the provided search results).
Step 3a: Horner-Wadsworth-Emmons Reaction
-
To a solution of a suitable phosphonate reagent (e.g., one that will form the side chain) in an anhydrous solvent like THF at -78 °C, add a strong base such as n-butyllithium.
-
After stirring, add a solution of N-Boc-3-piperidone in THF.
-
Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Step 3b: Diastereoselective Reduction (e.g., Luche Reduction)
-
Dissolve the enone from the previous step in methanol at 0 °C.
-
Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting allylic alcohol.
Step 3c: Introduction of the C2-substituent (e.g., via N-acyliminium ion chemistry)
-
This step often involves more complex synthetic transformations that are highly substrate-dependent. A common approach involves the formation of an N-acyliminium ion from a suitable precursor, followed by the addition of a nucleophile.
Data Presentation
The following tables summarize representative quantitative data for the key transformations involved in the synthesis of piperidine alkaloids from this compound and its derivatives.
Table 1: N-Protection of this compound
| Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| (Boc)₂O | Et₃N | CH₂Cl₂ | 6 | 92 | |
| (Boc)₂O | NaHCO₃ (aq) | MeOH | 2 | 94 | [2] |
Table 2: Oxidation of N-Boc-(S)-piperidin-3-ol
| Oxidizing Agent System | Temperature (°C) | Yield (%) | Reference |
| DMSO, Oxalyl Chloride, Et₃N | -78 to rt | >83 | [1] |
| Oppenauer Oxidation | Reflux | - | [2] |
Table 3: Stereoselective Reductions of N-Boc-3-piperidone
| Reducing Agent | Additive | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| NaBH₄ | CeCl₃·7H₂O | High (cis favored) | - | [3] |
| Baker's Yeast | - | High (S-alcohol favored) | - |
(Note: Specific quantitative data for diastereomeric ratios and yields for many of these reactions starting directly from this compound derived intermediates are often reported within the context of a larger total synthesis and may vary depending on the specific substrates and reaction conditions.)
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of piperidine alkaloids.
Diagram 2: Key Intermediate and Diversification Pathways
Caption: Diversification from the key N-Boc-3-piperidone intermediate.
Diagram 3: Logical Flow for a Stereoselective Reduction and Alkylation Sequence
Caption: A logical workflow for a diastereoselective synthesis sequence.
References
Application Notes & Protocols: (S)-Piperidin-3-ol Derivatives in CNS Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the Central Nervous System (CNS).[1][2] Its favorable physicochemical properties, such as metabolic stability and the ability to modulate lipophilicity, contribute to its success in drug design.[2] The (S)-piperidin-3-ol moiety, a specific chiral derivative, serves as a versatile building block for creating CNS agents with high affinity and selectivity for various biological targets. Its stereochemistry and the presence of a hydroxyl group allow for specific interactions within receptor binding pockets, making it a key component in the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, piperidine derivatives often possess the ability to cross the blood-brain barrier, a critical feature for CNS-active drugs.[3]
Applications in CNS Drug Development & Quantitative Data
This compound derivatives have been successfully incorporated into ligands targeting a range of CNS receptors and enzymes. The following sections summarize their application and present key quantitative data for specific targets.
Dopamine Receptor Modulators
Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for antipsychotics and treatments for Parkinson's disease.[4][5] The piperidine scaffold has been instrumental in developing selective ligands for these receptors.[6][7]
Key Data: A study exploring a piperidine scaffold identified compounds with high affinity and selectivity for the sigma-1 (σ1) receptor over the dopamine D4 (D4) receptor. This work highlights the subtle structural modifications that can shift activity between these two important CNS targets.[6]
| Compound ID | Scaffold | Target | Binding Affinity (Ki, nM) | Selectivity |
| 12a | 4-hydroxypiperidine | σ1 | 1.2 | >700-fold vs D4 |
| D4 | 860 | |||
| 13g | (S)-3-oxopiperidine | σ1 | 37 | >700-fold vs D4 |
| D4 | >10,000 (65% inh. @ 10µM) | |||
| Data compiled from ChemRxiv, 2023.[6] |
Serotonin (5-HT) Receptor Modulators
Serotonin receptors are implicated in a wide range of CNS functions and are the targets for drugs treating depression, anxiety, and migraine.[8][9] Piperidine derivatives have been developed as selective agonists and antagonists for various 5-HT receptor subtypes.[8][10][11]
Key Data: A series of 2-(piperidin-3-yl)phthalimides were evaluated for their affinity to sigma and serotonin receptors. These compounds demonstrated notable binding to 5-HT2B and 5-HT3 receptors, suggesting potential applications in modulating serotonergic pathways.[12]
| Compound ID | Target | Binding Affinity (Ki) |
| 6 | 5-HT2B | 561 nM |
| 5-HT3 | 536 nM | |
| σ2 | 2.2 µM | |
| Data compiled from ACS Med Chem Lett, 2024.[12] |
Muscarinic Acetylcholine Receptor (mAChR) Modulators
Muscarinic receptors are involved in cognitive functions like learning and memory, making them a key target for treating Alzheimer's disease and the cognitive deficits in schizophrenia.[13] Allosteric modulators, which bind to a site distinct from the endogenous ligand site, offer a promising path to achieving subtype selectivity, a major challenge with orthosteric ligands.[13] Piperidine derivatives have been developed as both antagonists and allosteric modulators of muscarinic receptors.[14]
Key Data: A search for M2 muscarinic receptor antagonists for CNS applications led to the discovery of piperidinyl piperidine derivatives with high oral efficacy.[14] While specific Ki values for this compound derivatives were not detailed in the provided abstracts, the research highlights the utility of the broader piperidine class for this target.
Enzyme Inhibitors for Neurodegenerative Diseases
Inhibition of specific enzymes involved in the pathology of neurodegenerative diseases is a major therapeutic strategy. For Alzheimer's disease, the inhibition of γ-secretase to prevent the formation of β-amyloid (Aβ) plaques is a key area of research.[15]
Key Data: Bridged piperidine derivatives have been disclosed as selective γ-secretase inhibitors, which are potentially useful for the treatment of Alzheimer's disease by preventing the formation of the Aβ42 protein.[15] Similarly, other piperidine derivatives have been designed as multifunctional agents targeting cholinesterases (AChE, BuChE) and Aβ aggregation.[16]
| Compound ID | Target | Inhibitory Activity (IC50) |
| 3g | Acetylcholinesterase (AChE) | 4.32 µM |
| 3j | Butyrylcholinesterase (BuChE) | 1.27 µM |
| Data compiled from Arch Pharm (Weinheim), 2022.[16] |
Experimental Protocols
Protocol: Radioligand Receptor Binding Assay (General)
This protocol describes a general method for determining the binding affinity of this compound derivatives to a specific CNS receptor target (e.g., dopamine or serotonin receptors) using competitive inhibition.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from its receptor.
Materials:
-
Cell Membranes: HEK293 cells (or other suitable cell line) stably expressing the human receptor of interest (e.g., D4R or 5-HT2AR).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D4R, [3H]Ketanserin for 5-HT2A).
-
Test Compounds: this compound derivatives dissolved in DMSO to create stock solutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and Filtration apparatus .
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the appropriate test compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Functional Assay (FLIPR for Gq-coupled Receptors)
This protocol outlines the use of a Fluorometric Imaging Plate Reader (FLIPR) to measure the functional activity (antagonism) of test compounds on a Gq-coupled receptor, such as the mGluR5 receptor.[17]
Objective: To assess a compound's ability to inhibit receptor-mediated intracellular calcium mobilization.
Materials:
-
Cell Line: HEK293 cells stably expressing the human Gq-coupled receptor of interest (e.g., mGluR5).
-
Calcium-sensitive dye: e.g., Fluo-4 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: A known agonist for the target receptor (e.g., Glutamate for mGluR5).
-
Test Compounds: this compound derivatives.
-
FLIPR instrument .
-
Black-walled, clear-bottom 96- or 384-well plates .
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight to allow them to form a monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with the assay buffer. Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
FLIPR Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the agonist at a predetermined concentration (e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the mobilization of intracellular calcium upon agonist binding.
-
Calculate the response in the presence of the test compound as a percentage of the response to the agonist alone.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value for the antagonist.
-
Visualizations: Workflows and Pathways
The development of CNS agents from this compound derivatives involves a structured process of design, synthesis, and testing, often targeting complex signaling pathways.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. CA2700332A1 - N-substituted piperidine derivatives as serotonin receptor agents - Google Patents [patents.google.com]
- 9. Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 11. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the oral efficacy of CNS drug candidates: discovery of highly orally efficacious piperidinyl piperidine M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes: Asymmetric Mannich Reaction Protocol Using (S)-Piperidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis for the preparation of β-amino carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The development of asymmetric Mannich reactions, yielding enantiomerically enriched products, has been a significant focus of research, with organocatalysis emerging as a powerful and environmentally benign approach. While proline and its derivatives are well-established catalysts for these transformations, there is continued interest in exploring novel organocatalysts to expand the scope and improve the efficiency of asymmetric C-C bond formation.
This document aims to provide a detailed protocol for the asymmetric Mannich reaction utilizing derivatives of (S)-piperidin-3-ol as chiral organocatalysts. However, a comprehensive review of the scientific literature did not yield a specific, experimentally validated protocol for a Mannich reaction explicitly catalyzed by this compound or its simple derivatives. The available literature primarily focuses on the synthesis of various piperidine derivatives through Mannich reactions or the synthesis of (S)-N-Boc-3-hydroxypiperidine itself, rather than its application as a catalyst in this context.
Therefore, in the absence of a direct protocol, this document will present a general, well-established protocol for an organocatalyzed asymmetric Mannich reaction, drawing parallels to methodologies where similar chiral amino alcohols have been employed. This generalized protocol can serve as a foundational starting point for researchers wishing to investigate the potential of this compound derivatives as catalysts in this important transformation.
General Principles of the Organocatalyzed Asymmetric Mannich Reaction
The asymmetric Mannich reaction typically involves three components: an aldehyde, an amine, and a ketone. The organocatalyst, in this case, a chiral amine derivative, facilitates the reaction through the formation of a chiral enamine intermediate from the ketone. This enamine then reacts with an imine, formed in situ from the aldehyde and the amine, in a stereocontrolled manner to yield the desired β-amino carbonyl compound.
Proposed Experimental Workflow for Investigating this compound Derivatives as Catalysts
The following diagram outlines a logical workflow for researchers to systematically investigate the catalytic activity of this compound derivatives in the asymmetric Mannich reaction.
Caption: A proposed workflow for the investigation of this compound derivatives in the asymmetric Mannich reaction.
Generalized Experimental Protocol (Hypothetical, for adaptation)
This protocol is a general guideline and will require significant optimization for any specific this compound derivative and set of reactants.
Materials:
-
This compound derivative (e.g., N-Boc-(S)-piperidin-3-ol, N-Benzyl-(S)-piperidin-3-ol) (Catalyst)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF))
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reagents for column chromatography (e.g., silica gel, hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, etc.)
-
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (catalyst, typically 10-20 mol%).
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) and the amine (1.1 mmol, 1.1 equivalents).
-
Dissolve the components in the chosen anhydrous solvent (e.g., 2 mL of DCM).
-
Stir the mixture at room temperature for 15-30 minutes to allow for imine formation.
-
-
Reaction Initiation and Monitoring:
-
Add the ketone (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) of the product by HPLC analysis using a suitable chiral stationary phase and mobile phase.
-
Data Presentation (Hypothetical Optimization Table)
For systematic investigation, quantitative data should be meticulously recorded. The following table provides a template for organizing results during the optimization of reaction conditions.
| Entry | Catalyst (mol%) | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Aldehyde A | Ketone X | DCM | 25 | 24 | ||
| 2 | 20 | Aldehyde A | Ketone X | DCM | 25 | 24 | ||
| 3 | 10 | Aldehyde A | Ketone X | Toluene | 25 | 24 | ||
| 4 | 10 | Aldehyde A | Ketone X | DCM | 0 | 48 | ||
| 5 | 10 | Aldehyde B | Ketone X | DCM | 25 | 24 | ||
| 6 | 10 | Aldehyde A | Ketone Y | DCM | 25 | 24 |
Signaling Pathway and Catalytic Cycle
The proposed catalytic cycle for an amine-catalyzed Mannich reaction is depicted below. The this compound derivative would act as the chiral amine catalyst.
Caption: A generalized catalytic cycle for the asymmetric Mannich reaction catalyzed by a chiral amine.
Conclusion and Future Directions
While a specific, detailed protocol for the Mannich reaction catalyzed by this compound derivatives is not currently available in the surveyed literature, the general framework provided here offers a solid starting point for investigation. Researchers are encouraged to use this guide to explore the catalytic potential of these and other novel chiral scaffolds. Systematic optimization of reaction parameters, including the nature of the N-substituent on the piperidine ring, catalyst loading, solvent, and temperature, will be crucial for developing a successful and highly stereoselective transformation. The discovery of new and efficient organocatalysts is vital for the advancement of synthetic organic chemistry and drug development.
Application Notes and Protocols for the Synthesis of Chiral Piperidine-Containing Fragments for FBDD
Introduction Piperidine scaffolds are among the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][2] Their three-dimensional (3D) nature makes them particularly valuable for Fragment-Based Drug Discovery (FBDD), an approach that favors fragments with higher sp3 character to explore complex protein binding sites more effectively.[3][4] The introduction of chirality into these fragments can significantly enhance binding affinity, selectivity, and overall pharmacological properties.[5][6] These application notes provide detailed protocols for three distinct and effective strategies for synthesizing chiral piperidine-containing fragments suitable for FBDD libraries: diastereoselective synthesis of substituted pipecolinates, catalytic enantioselective synthesis of 3-arylpiperidines, and a rapid diastereoselective continuous flow synthesis of α-chiral piperidines.
Application Note 1: Diastereoselective Synthesis of Substituted Pipecolinates as 3D Fragments
This note describes a systematic approach to generate a library of 20 distinct regio- and diastereoisomers of methyl-substituted pipecolinates. The strategy relies on the hydrogenation of substituted pyridines to yield thermodynamically favored cis-isomers, followed by controlled epimerization or diastereoselective lithiation to access the corresponding trans-isomers.[3][7] These building blocks provide significant 3D shape diversity for FBDD campaigns.[8]
Logical Workflow: From Pyridines to cis and trans Piperidines
Caption: General workflow for synthesizing cis- and trans-piperidines.
Data Presentation: Hydrogenation and Epimerization Results
The following tables summarize the yields and diastereomeric ratios (d.r.) for key transformations.
Table 1: Hydrogenation of Substituted Pyridines to cis-Piperidines[3]
| Substrate (Pyridine) | Catalyst | Product (cis-Isomer) | Yield (%) | d.r. (cis:trans) |
|---|---|---|---|---|
| Methyl 2-methylnicotinate | 10% Pd/C | cis-5a | 85 | >95:5 |
| Methyl 4-methylnicotinate | 10% Pd/C | cis-5c | 88 | >95:5 |
| Methyl 6-methylnicotinate | PtO₂ (30 mol%) | cis-5d | 65 | >95:5 |
| Methyl 5-methylpicolinate | 10% Pd/C | cis-5g | 78 | 90:10 |
Table 2: Epimerization of cis-Piperidines to trans-Piperidines[3]
| Substrate (cis-Isomer) | Base | Product (trans-Isomer) | Yield (%) | d.r. (trans:cis) |
|---|---|---|---|---|
| cis-5a | KOtBu | trans-5a | 85 | 95:5 |
| cis-5b | KOtBu | trans-5b | 90 | 95:5 |
| cis-5c | KOtBu | trans-5c | 81 | 95:5 |
| cis-5g | KOtBu | trans-5g | 75 | 90:10 |
Experimental Protocols
Protocol 1.1: General Procedure for Hydrogenation of Pyridines to cis-Piperidines[3]
-
Preparation: To a solution of the substituted pyridine (1.0 eq) in glacial acetic acid (AcOH, ~0.2 M), add the catalyst (10 mol% Pd/C or 10-30 mol% PtO₂).
-
Reaction: Place the reaction mixture in a pressure vessel. Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Incubation: Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. If necessary, protect the nitrogen (e.g., with a Boc or Benzyl group) before purification by flash column chromatography on silica gel to afford the pure cis-piperidine.
Protocol 1.2: General Procedure for Epimerization to trans-Piperidines[3]
-
Preparation: Dissolve the purified cis-piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert argon atmosphere.
-
Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium tert-butoxide (KOtBu, 1.1 eq) in THF dropwise over 10 minutes.
-
Incubation: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to separate the trans and cis diastereoisomers.
Application Note 2: Catalytic Enantioselective Synthesis of 3-Arylpiperidines
This method provides access to highly enantioenriched 3-substituted piperidines, which are valuable fragments for drug discovery.[9] The key step is a rhodium-catalyzed asymmetric reductive Heck reaction (carbometalation) of a dihydropyridine intermediate with an arylboronic acid.[10] The overall process involves three steps: partial reduction of pyridine, the key asymmetric carbometalation, and a final reduction.
Workflow for Enantioselective 3-Arylpiperidine Synthesis
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing yield and purity in (S)-piperidin-3-ol synthesis
Welcome to the technical support center for the synthesis of (S)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?
A1: The most prevalent methods for synthesizing this compound, often via its N-protected form ((S)-N-Boc-3-hydroxypiperidine), include:
-
Biocatalytic Asymmetric Reduction: This highly selective method involves the reduction of a prochiral ketone, N-Boc-3-piperidone, using enzymes like ketoreductases (KREDs) or whole-cell biocatalysts such as Baker's yeast or specific microbial strains.[1][2][3] This approach is favored for its high enantiomeric excess (e.e.) and environmentally friendly conditions.[1][2]
-
Chemical Synthesis and Chiral Resolution: This traditional route involves the chemical reduction of a pyridine precursor to racemic 1-Boc-3-hydroxypiperidine, followed by resolution of the enantiomers using a chiral resolving agent.[1] However, this method is often limited by a theoretical maximum yield of 50% for the desired enantiomer.[1]
-
Catalytic Asymmetric Synthesis: Advanced methods include rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridine derivatives to produce chiral 3-substituted tetrahydropyridines, which can then be converted to this compound derivatives.[4][5][6]
Q2: Why is the N-Boc protecting group commonly used in the synthesis of this compound?
A2: The tert-Butyloxycarbonyl (Boc) group is widely used to protect the nitrogen atom of the piperidine ring for several reasons.[7] It is stable under many reaction conditions, yet can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[8][9] This allows for controlled reactivity at other functional groups during the synthesis and facilitates purification of the intermediates.[7]
Q3: What are the critical parameters to control for achieving high enantioselectivity in biocatalytic reductions?
A3: For optimal enantioselectivity in biocatalytic reductions, the following parameters are crucial:
-
Enzyme Selection: Different ketoreductases will exhibit varying selectivity for the substrate. Screening a panel of enzymes is often necessary to find the optimal one.[1]
-
Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system, often using a secondary enzyme like glucose dehydrogenase (GDH), is essential for driving the reaction to completion.[3][10]
-
Reaction Conditions: pH, temperature, and solvent can significantly impact enzyme activity and stability. These parameters must be optimized for the specific enzyme being used.[1]
-
Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition, affecting both yield and enantioselectivity.[3]
Q4: How can I monitor the progress and purity of my this compound synthesis?
A4: The progress and purity of the synthesis can be monitored using a combination of chromatographic and spectroscopic techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting material and the appearance of the product.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the conversion rate and chromatographic purity.[1]
-
Chiral HPLC: This is essential for determining the enantiomeric excess (e.e.) of the chiral product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These are used to confirm the structure of the product and intermediates.[1]
Troubleshooting Guides
Issue 1: Low Yield in Biocatalytic Reduction
| Potential Cause | Troubleshooting Step |
| Low Enzyme Activity | - Verify the activity of the enzyme batch. - Ensure proper storage conditions for the enzyme. - Optimize pH and temperature for the specific enzyme.[1] |
| Inefficient Cofactor Regeneration | - Confirm the activity of the cofactor regeneration enzyme (e.g., GDH). - Ensure the presence of the necessary cofactor (e.g., NAD⁺/NADP⁺) and the sacrificial substrate (e.g., glucose).[3][10] |
| Product or Substrate Inhibition | - Perform the reaction at a lower substrate concentration. - Consider in-situ product removal techniques. |
| Poor Cell Lysis (for whole-cell) | - Optimize the cell lysis protocol to ensure the release of the enzyme. |
Issue 2: Low Enantiomeric Excess (e.e.)
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Choice | - Screen a wider range of ketoreductases for higher stereoselectivity.[1] |
| Racemization of Product | - Check the stability of the product under the reaction and work-up conditions. - Avoid harsh pH or high temperatures during work-up and purification.[11] |
| Incorrect Chiral HPLC Method | - Ensure the chiral column and mobile phase are appropriate for separating the enantiomers. - Run a racemic standard to confirm the retention times of both enantiomers.[12] |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time or catalyst loading. - Re-optimize reaction conditions to drive the reaction to completion. |
| Formation of Byproducts | - Analyze the reaction mixture by LC-MS or GC-MS to identify byproducts. - Adjust reaction conditions (e.g., temperature, solvent) to minimize side reactions. |
| Emulsion during Extraction | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
| Poor Crystallization | - Try different crystallization solvents or solvent mixtures. - Use seeding with a previously obtained crystal. - Scratch the inside of the flask to induce nucleation.[11] |
Data Presentation
Table 1: Comparison of Synthetic Methods for (S)-N-Boc-3-hydroxypiperidine
| Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric Excess (e.e.) | Reference |
| Biocatalytic Reduction | Ketoreductase (KRED 110) | N-Boc-3-piperidone | >99% | 100% | [1] |
| Whole-Cell Biocatalysis | Candida parapsilosis (recombinant) | N-Boc-3-piperidone | 97.8% | 99.8% | [3] |
| Chemical Resolution | L-camphorsulfonic acid | Racemic 1-Boc-3-hydroxypiperidine | <50% | N/A | [1] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine using a Ketoreductase
This protocol is adapted from a reported procedure for the gram-scale synthesis of (S)-N-Boc-3-hydroxypiperidine.[1]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (KRED)
-
Nicotinamide adenine dinucleotide (NAD⁺) or Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Triethanolamine HCl buffer (or other suitable buffer)
-
Isopropyl alcohol (IPA) or another suitable solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a buffer solution (e.g., 200mM triethanolamine HCl, pH 7.5).
-
In a reaction vessel, dissolve N-Boc-3-piperidone (e.g., 10 g/L) in a minimal amount of a water-miscible solvent like IPA.
-
Add the buffer solution to the reaction vessel.
-
Add the ketoreductase (e.g., 3% w/v), NAD⁺ or NADP⁺ (e.g., 10mM), GDH, and D-glucose.
-
Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C) and speed (e.g., 230 rpm).
-
Monitor the reaction progress by TLC (e.g., ethyl acetate:n-hexane 1:1).
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection of N-Boc-(S)-piperidin-3-ol
Materials:
-
N-Boc-(S)-piperidin-3-ol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-(S)-piperidin-3-ol in a suitable solvent such as DCM.
-
Cool the solution in an ice bath.
-
Slowly add an excess of the acidic deprotecting agent (e.g., TFA or HCl solution).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-piperidin-3-ol from Pyridine Azeotrope
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (S)-piperidin-3-ol, particularly when it forms an azeotropic mixture with pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from pyridine using simple fractional distillation?
A1: Pyridine and piperidine derivatives, including this compound, can form a constant-boiling mixture known as an azeotrope.[1][2] An azeotrope has a constant boiling point and composition, behaving like a pure compound during distillation.[1][2] For instance, piperidine and pyridine form an azeotrope at approximately 92% piperidine and 8% pyridine.[2] This makes their separation by simple fractional distillation ineffective as the vapor and liquid phases maintain the same composition.
Q2: What are the primary methods to break the this compound-pyridine azeotrope?
A2: The main strategies for separating azeotropic mixtures of piperidine derivatives and pyridine include:
-
Azeotropic Distillation: This involves adding a third component, an "entrainer," to form a new, lower-boiling azeotrope with one of the original components, which can then be removed by distillation.[3][4]
-
Chemical Conversion: This method relies on the differential reactivity of the components. For example, the basicity of this compound can be exploited to form a salt, altering its physical properties and allowing for separation.[2][3]
-
Crystallization: If this compound is a solid at room temperature, crystallization can be an effective purification method, provided a suitable solvent system is identified in which pyridine remains soluble.
Q3: How can I determine the purity of my this compound sample and detect residual pyridine?
A3: Several analytical methods can be employed to assess the purity of your this compound and quantify pyridine content:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a common and sensitive method for detecting and quantifying volatile organic compounds like pyridine.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, potentially with a derivatizing agent to improve detection of non-chromophoric compounds.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect characteristic signals of both this compound and pyridine, allowing for an estimation of their relative amounts.
Troubleshooting Guides
Problem 1: Ineffective Separation by Fractional Distillation
Symptoms:
-
The boiling point remains constant during distillation, but the collected distillate is still a mixture of this compound and pyridine.
-
The purity of this compound does not improve significantly after distillation.
Possible Cause:
-
Formation of an azeotrope between this compound and pyridine.
Solutions:
-
Azeotropic Distillation with Water: Add water to the mixture and perform a fractional distillation. Water can form a lower-boiling azeotrope with pyridine, which can be removed as the initial distillate, leaving behind enriched this compound.[8]
-
Chemical Conversion to a Salt: Convert the this compound to a salt (e.g., hydrochloride) by adding an acid. The salt will have a much higher boiling point and lower volatility than pyridine, allowing for the removal of pyridine by distillation under reduced pressure. The this compound can then be recovered by basification and extraction.
Problem 2: Low Yield or No Crystals During Crystallization
Symptoms:
-
The product "oils out" instead of forming solid crystals.
-
A very low amount of solid is recovered after cooling.
-
No crystal formation occurs even after prolonged cooling.
Possible Causes:
-
The chosen solvent is not suitable for crystallization.
-
The concentration of the product in the solution is too low.
-
The presence of impurities (like pyridine) is inhibiting crystallization.
Solutions:
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent will dissolve the this compound when hot but not at room temperature.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.
-
-
Anti-Solvent Addition: Dissolve the crude product in a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Allow the solution to stand for crystal formation.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₁NO | 101.15[9] | Not readily available (free base) |
| This compound HCl | C₅H₁₂ClNO | 137.61[10] | 231.6 (at 760 mmHg) |
| Pyridine | C₅H₅N | 79.10 | 115.5 |
Table 2: Azeotrope Data for Piperidine/Pyridine Systems
| Azeotropic Mixture | Boiling Point (°C) | Composition (by weight) |
| Piperidine-Pyridine | ~106.1 | ~92% Piperidine, ~8% Pyridine[2] |
| Piperidine-Water | ~92-95 | ~65% Piperidine, ~35% Water[11] |
Experimental Protocols
Protocol 1: Purification via Hydrochloride Salt Formation
This protocol is effective for separating this compound from pyridine by leveraging the difference in basicity.
-
Dissolution: Dissolve the crude mixture of this compound and pyridine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Salt Formation: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in a compatible solvent (e.g., diethyl ether). This compound hydrochloride, being a salt, will precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash it with a small amount of the cold organic solvent to remove residual pyridine.
-
Removal of Pyridine: The filtrate contains the pyridine, which can be concentrated under reduced pressure.
-
Liberation of the Free Base: Suspend the collected this compound hydrochloride in water and add a strong base (e.g., sodium hydroxide or potassium hydroxide) until the solution is strongly basic (pH > 12).
-
Extraction: Extract the liberated this compound into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain purified this compound.
Protocol 2: Recrystallization
This protocol is suitable if this compound is a solid at room temperature and a suitable solvent has been identified.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but lead to crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Maximizing Yield: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Overview of purification strategies for this compound from a pyridine azeotrope.
Caption: Troubleshooting logic for distillation-based purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound hydrochloride 97% | CAS: 475058-41-4 | AChemBlock [achemblock.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Enantioselective Reactions with (S)-Piperidin-3-ol
Welcome to the technical support center for reactions involving (S)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enantioselectivity in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Q1: My reaction is showing low enantiomeric excess (e.e.). What are the first steps to troubleshoot this?
A1: Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating your reaction setup and conditions.
Initial Checks:
-
Verify Chiral Auxiliary Purity: The enantiomeric purity of your this compound starting material or the chiral ligand being used is critical. Contamination with the (R)-enantiomer will directly decrease the final e.e. of your product.[1]
-
Analytical Method Validation: Ensure your method for determining e.e. (e.g., chiral HPLC, GC) is accurate and reproducible. Run a racemic sample to confirm that you can achieve baseline separation of the two enantiomers.[2]
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and reagents. Water and other impurities can interfere with many catalytic systems and diminish enantioselectivity.[1][2]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low enantioselectivity.
Q2: I'm observing poor diastereoselectivity in my reaction, such as a Pictet-Spengler cyclization. What factors should I investigate?
A2: Poor diastereoselectivity arises when the energy barriers to forming multiple diastereomers are too similar. Optimizing the reaction to favor one transition state over the others is key.
Potential Causes and Solutions:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[3]
-
Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[3]
-
-
Catalyst Choice: The nature and concentration of the acid catalyst (Brønsted or Lewis) can influence the geometry of the intermediates and transition states.[3]
-
Solution: Evaluate different acid catalysts (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[3]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states.[3]
-
Solution: Experiment with solvents of varying polarities, such as toluene, dichloromethane, or acetonitrile.[3]
-
-
Substrate Control: The steric and electronic properties of substituents on your starting materials can significantly influence the preferred direction of cyclization.[3]
-
Solution: If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[3]
-
Q3: Could my product be racemizing under the reaction conditions? How can I check for this?
A3: Yes, product racemization can occur, especially if the reaction conditions are harsh or if chiral intermediates are unstable.
How to Investigate:
-
Time-Course Study: The most direct way to check for racemization is to monitor the enantiomeric excess of the product at different reaction times.[1]
-
Procedure: Take aliquots from the reaction mixture at various intervals (e.g., 1h, 4h, 12h, 24h) and immediately quench them. Analyze the e.e. for each time point.
-
Interpretation: If you observe a high e.e. at early time points that decreases as the reaction progresses, racemization is likely occurring.
-
Solution: If racemization is confirmed, consider using milder reaction conditions (lower temperature, weaker base/acid) or a different catalyst system that allows for shorter reaction times.[1]
Frequently Asked Questions (FAQs)
Q1: How does this compound typically function in an enantioselective reaction?
A1: this compound is a versatile chiral building block. Its stereogenic center can be used to direct the stereochemical outcome of subsequent reactions. It is often incorporated into a larger molecule, and its inherent chirality influences the formation of new stereocenters, a strategy common in the synthesis of alkaloids and other natural products.[4] It can also be a component of a more complex chiral auxiliary that is temporarily attached to a substrate to direct a stereoselective transformation.[5][6]
Q2: What are some common strategies to improve enantioselectivity when using chiral auxiliaries or catalysts?
A2: Improving enantioselectivity often involves a systematic optimization of reaction parameters.
Caption: Key factors influencing the enantioselectivity of a reaction.
Q3: What analytical techniques are best for determining enantiomeric excess (e.e.)?
A3: The most common and reliable methods for determining e.e. involve chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used technique. It uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. It also uses a chiral stationary phase for separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their ratio to be determined. This method is generally less sensitive than chromatographic techniques.
Data on Enantioselective Piperidine Synthesis
The following tables summarize quantitative data from various synthetic approaches to chiral piperidines, highlighting the impact of different reaction components on enantioselectivity.
Table 1: Effect of Ligand on Ir-Catalyzed Hydrogenation of 2-Alkylpyridinium Salts
| Entry | Ligand | Substrate | Enantiomeric Ratio (e.r.) | Reference |
| 1 | L3 (with methoxy on pyridyl) | N-Benzyl-2-propylpyridinium | 82:18 | [7] |
| 2 | MeO-BoQPhos | N-Benzyl-2-propylpyridinium | 93:7 | [7] |
| 3 | MeO-BoQPhos | N-Benzyl-2-phenethylpyridinium | 88:12 | [7] |
| 4 | MeO-BoQPhos | N-Benzyl-2-methylpyridinium | 67:33 | [7] |
Table 2: Diastereoselectivity in N-Alkylation of 3-(Piperidin-3-yl)-1H-indoles
| Entry | Substrate | Chiral Reagent | Diastereomeric Ratio (d.r.) | Yield | Reference |
| 1 | 3-(piperidin-3-yl)-1H-indole | (R)-I | 1 : 1.2 | 87% | [8] |
| 2 | 3-(piperidin-3-yl)-1H-indole | (S)-II | 1 : 1.3 | 92% | [8] |
| 3 | 5-fluoro-3-(piperidin-3-yl)-1H-indole | (S)-II | 1 : 1.2 | 93% | [8] |
| 4 | 5-methoxy-3-(piperidin-3-yl)-1H-indole | (S)-II | 1 : 1.2 | 95% | [8] |
(R)-I = (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester (S)-II = (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
This protocol is a general guideline for performing a Pictet-Spengler reaction to form a piperidine derivative, which can be optimized for diastereoselectivity.[3]
-
Preparation: Dissolve the β-arylethylamine (1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, -78 °C).
-
Addition of Aldehyde/Ketone: Add the aldehyde or ketone (1.1 equiv) to the solution.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol describes the key step in a modern approach to synthesizing enantioenriched 3-substituted piperidines.[9]
-
Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., a Josiphos-type ligand) to a vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 10 minutes.
-
Reagent Addition: Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1 equiv).
-
Heating: Stir the resulting mixture at the optimized temperature (e.g., 70 °C) for the required time (e.g., 20 hours).
-
Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether (5 mL).
-
Filtration: Pass the mixture through a short plug of silica gel, washing with additional diethyl ether.
-
Purification: Remove the solvents in vacuo and purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral Auxiliaries [sigmaaldrich.com]
- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Technical Support Center: Catalytic Hydrogenation of Pyridine Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridine precursors.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic hydrogenation of pyridines in a question-and-answer format.
Question 1: My pyridine hydrogenation reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low or no conversion in pyridine hydrogenation can stem from several factors, ranging from catalyst issues to reaction conditions. Here’s a systematic troubleshooting approach:
-
Catalyst Activity:
-
Catalyst Poisoning: Pyridine and its product, piperidine, are Lewis bases that can bind to the metal center of the catalyst, leading to deactivation or "poisoning".[1][2] This is a very common issue.
-
Catalyst Quality: The catalyst may be old, improperly stored, or from a bad batch.
-
Solution: Use a fresh bottle of catalyst. For heterogeneous catalysts like Pd/C or PtO₂, ensure they have been stored under an inert atmosphere.
-
-
Inappropriate Catalyst Choice: Not all catalysts are suitable for all pyridine precursors. The choice of catalyst is crucial and depends on the substrate's functional groups and desired reaction conditions.[4]
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient hydrogen pressure for reduction.[2][5] Reactions at atmospheric pressure may be sluggish or ineffective for many substrates.[6]
-
Inadequate Temperature: Some catalytic systems require elevated temperatures to overcome the activation energy of the reaction.[5]
-
Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can sometimes lead to side reactions or catalyst degradation.
-
-
Poor Mixing: In heterogeneous catalysis, efficient mixing is crucial for the substrate to access the catalyst surface.
-
Solution: Ensure vigorous stirring or shaking. For high-pressure reactors, confirm that the agitation mechanism is functioning correctly.
-
-
-
Substrate-Related Issues:
Below is a troubleshooting workflow to address low or no conversion:
Question 2: I am observing incomplete reduction, resulting in a mixture of partially hydrogenated intermediates (e.g., tetrahydropyridines). How can I drive the reaction to completion?
Answer:
The formation of partially hydrogenated intermediates indicates that the reaction is occurring but is not proceeding to full saturation. This can often be resolved by adjusting the reaction parameters to be more "forcing".
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, favoring complete reduction.[5]
-
Increase Reaction Time: The full saturation of the aromatic ring may simply require more time. Monitor the reaction progress over a longer period.
-
Increase Temperature: Elevating the temperature can provide the necessary energy to reduce the more stable partially hydrogenated intermediates.[5]
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate and help drive it to completion.
Question 3: My reaction is not chemoselective, and other functional groups in my molecule are being reduced. How can I improve selectivity for the pyridine ring?
Answer:
Achieving chemoselectivity is a common challenge when other reducible functional groups (e.g., nitro, olefins, ketones, nitriles) are present.[1]
-
Catalyst Selection: The choice of catalyst is paramount for chemoselectivity.
-
Rhodium-based catalysts , such as Rh₂O₃, have shown broad functional group tolerance, leaving groups like alcohols, amines, and carbonyls intact under mild conditions.[1][4]
-
Iridium-based catalysts have demonstrated excellent chemoselectivity, preserving sensitive groups like alkenes, alkynes, esters, and azides.[2][7]
-
Palladium on carbon (Pd/C) can be used, often with acidic additives, to selectively hydrogenate the pyridine ring in the presence of other groups, though conditions need to be carefully optimized.[4][8]
-
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher chemoselectivity. Start with mild conditions and only increase them if the reaction is not proceeding.
-
Borane-Catalyzed Reduction: For substrates with highly sensitive functional groups like carbon-carbon double/triple bonds, carbonyls, or nitro groups, consider a borane-catalyzed approach. These methods can be highly selective for the pyridine ring.[9]
Question 4: I am working with a halogenated pyridine, and I am observing dehalogenation. How can I prevent this?
Answer:
Dehalogenation is a common side reaction during the hydrogenation of halogenated pyridines, especially with palladium catalysts.[5]
-
Catalyst Choice:
-
Avoid Palladium on Carbon (Pd/C) , as it is particularly prone to causing dehalogenation.
-
Platinum(IV) oxide (PtO₂) in an acidic solvent like glacial acetic acid can sometimes reduce the pyridine ring while leaving halogens intact, although this is not always successful.[3][10]
-
Rhodium-based catalysts may offer better selectivity, but dehalogenation can still occur depending on the specific substrate and conditions.[1]
-
-
Reaction Conditions: Use the mildest possible conditions (low temperature and pressure) that still afford a reasonable reaction rate.
-
Alternative Reduction Methods: If catalytic hydrogenation consistently leads to dehalogenation, consider alternative, non-reductive methods for synthesizing the target bromopiperidine, or use a different synthetic route altogether.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for pyridine hydrogenation?
A1: The most commonly used catalysts are heterogeneous and based on noble metals. These include:
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): Often used in acidic solvents.[2][3]
-
Palladium on Carbon (Pd/C): Widely used, frequently with an acidic additive.[2][4]
-
Rhodium on Carbon (Rh/C) and Rhodium(III) oxide (Rh₂O₃): Known for high activity under mild conditions.[1][4]
-
Ruthenium-based catalysts: Also highly efficient, particularly for diastereoselective reductions.[4]
-
Raney Nickel: A cost-effective, non-noble metal alternative, but it typically requires harsher conditions (high temperature and pressure).[4]
Q2: Why is an acidic solvent often used for pyridine hydrogenation?
A2: An acidic solvent, such as glacial acetic acid, serves two primary purposes:
-
It protonates the nitrogen atom of the pyridine ring, which activates the ring towards reduction.[2][3]
-
It prevents catalyst poisoning by protonating the nitrogen of both the pyridine starting material and the piperidine product, reducing their ability to bind to and deactivate the catalyst.[2]
Q3: Can I perform pyridine hydrogenation at atmospheric pressure?
A3: While some highly active catalyst systems or electrocatalytic methods may work at atmospheric pressure, the hydrogenation of the stable aromatic pyridine ring generally requires elevated hydrogen pressure to achieve reasonable reaction rates and conversions.[5][12] Reactions are typically run at pressures ranging from 5 to 80 bar or higher.[1][4][5]
Q4: How do I monitor the progress of the reaction?
A4: Reaction progress can be monitored by:
-
Hydrogen Uptake: In a high-pressure reactor, the cessation of hydrogen consumption indicates the reaction is complete.[4]
-
Analytical Techniques: Aliquots of the reaction mixture can be analyzed by Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material to product.[4]
Q5: What are the safety precautions for catalytic hydrogenation?
A5: Catalytic hydrogenation involves flammable hydrogen gas under high pressure and potentially pyrophoric catalysts.
-
Always work in a well-ventilated area, preferably a fume hood designed for high-pressure reactions.
-
Use a properly rated high-pressure reactor (e.g., a Parr shaker).
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove all oxygen.[2]
-
When filtering heterogeneous catalysts after the reaction, do not allow the filter cake to dry completely in the air, as catalysts like Pd/C can be pyrophoric. Quench the filter cake with water immediately after filtration.[2]
Data and Protocols
Catalyst Performance Data
The selection of a catalyst is a trade-off between activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts generally exhibit higher activity under milder conditions, while non-noble metal catalysts are more cost-effective but often require more demanding process parameters.[4]
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion/Yield (%) | Reference |
| Rh₂O₃ | Various functionalized pyridines | 5 | 40 | Trifluoroethanol | 16 | High Yields | [1] |
| PtO₂ | Substituted pyridines | 50-70 | Room Temp. | Glacial Acetic Acid | 4-8 | High Yields | [2][3] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 | 30 | Water/DCM + H₂SO₄ | 5.5 | 99% Yield | [8] |
| Raney Ni | Pyridine | 150-300 atm | up to 200 | Not specified | Not specified | Effective for industrial scale | [4] |
| Rh/C | Pyridine derivatives | 30 | Not specified | Not specified | Not specified | Effective, lower pressure than others | [2] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is adapted for the hydrogenation of a substituted pyridine in an acidic medium.[2][3]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water.[2]
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: General Procedure for Hydrogenation using Rh₂O₃ under Mild Conditions
This protocol is based on the use of Rh₂O₃ for the hydrogenation of functionalized pyridines.[1]
Materials:
-
Functionalized pyridine (1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 0.5-1 mol%)
-
Trifluoroethanol (TFE)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
Procedure:
-
Reactor Setup: To a reaction vial, add the pyridine substrate and the Rh₂O₃ catalyst.
-
Solvent Addition: Add trifluoroethanol.
-
Reaction Execution:
-
Work-up:
-
After cooling and carefully venting the reactor, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The product can be further purified if necessary.
This technical support guide provides a starting point for troubleshooting and performing catalytic hydrogenation of pyridine precursors. Always refer to the primary literature for specific substrates and optimize conditions accordingly.
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. reddit.com [reddit.com]
- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Purity of (S)-piperidin-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of the (R)-isomer impurity from (S)-piperidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating the (R)- and (S)-enantiomers of piperidin-3-ol?
A1: The primary methods for resolving racemic piperidin-3-ol or its derivatives include:
-
Enzymatic Asymmetric Reduction: This highly selective method uses a ketoreductase enzyme to reduce a prochiral precursor, N-Boc-3-piperidone, to the desired (S)-N-Boc-3-hydroxypiperidine, often achieving high enantiomeric excess (e.e.) and yield.[1][2][3][4][5]
-
Classical Chemical Resolution: This technique involves the formation of diastereomeric salts using a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[1][6][7]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase can be used for both analytical quantification of enantiomeric purity and for preparative separation of the enantiomers.[2][8][9]
Q2: Which method is most suitable for large-scale production?
A2: For industrial applications, enzymatic asymmetric reduction is often preferred due to its high selectivity, high yields, and environmentally friendly reaction conditions.[1][3] Classical chemical resolution can also be scaled up but may result in lower yields (theoretically limited to 50% for the desired enantiomer from a racemate).[1]
Q3: What is a common precursor for the enzymatic synthesis of this compound?
A3: A common precursor is N-Boc-3-piperidone, which is asymmetrically reduced to (S)-N-Boc-3-hydroxypiperidine. The Boc protecting group can then be removed to yield this compound.[1][2][3][4]
Q4: How can I analyze the enantiomeric purity of my this compound sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (e.e.) of your sample.[2][9] For piperidin-3-ol and similar compounds that lack a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride may be necessary for UV detection.[9]
Troubleshooting Guides
Enzymatic Asymmetric Reduction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion Rate | 1. Sub-optimal enzyme activity (pH, temperature).2. Insufficient cofactor (NADH/NADPH) regeneration.3. Enzyme inhibition. | 1. Optimize reaction pH and temperature (e.g., pH 7.5, 30-40°C for some ketoreductases).[1][4]2. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient.[4][5]3. Investigate potential substrate or product inhibition and consider adjusting substrate concentration.[4] |
| Low Enantiomeric Excess (e.e.) | 1. Incorrect enzyme selection.2. Non-specific reduction by other components in the reaction mixture. | 1. Screen different ketoreductases for higher enantioselectivity towards N-Boc-3-piperidone.2. Ensure the purity of the starting materials and the specificity of the chosen enzyme. |
| Difficulty with Product Isolation | 1. Inefficient extraction from the aqueous reaction medium. | 1. Use an appropriate organic solvent for extraction (e.g., ethyl acetate).2. Adjust the pH of the aqueous layer to ensure the product is in a neutral, more extractable form. |
Classical Chemical Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Precipitation of Diastereomeric Salt | 1. Inappropriate solvent system.2. Supersaturation of the solution. | 1. Screen different solvents to find one where the desired diastereomeric salt has low solubility.2. Try seeding the solution with a small crystal of the desired salt.3. Slowly cool the reaction mixture to induce crystallization.[6] |
| Low Yield of Resolved Enantiomer | 1. Co-precipitation of the undesired diastereomer.2. Incomplete precipitation of the desired diastereomer. | 1. Perform multiple recrystallization steps to improve the purity of the precipitated salt.2. Optimize the amount of resolving agent used (typically 0.5 equivalents for a racemic mixture). |
| Difficulty Regenerating the Free Amine | 1. Incomplete neutralization of the diastereomeric salt. | 1. Ensure complete basification (e.g., with NaOH or Na2CO3) to liberate the free amine before extraction.[6] |
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for this compound and its Derivatives
| Method | Precursor/Substrate | Reagents/Catalyst | Yield | Enantiomeric Excess (e.e.) | Reference |
| Enzymatic Reduction | N-Boc-3-piperidone | Ketoreductase (KRED 110) | >99% (Chromatographic Purity) | 100% | [1] |
| Enzymatic Reduction | N-Boc-3-piperidone | Alcohol Dehydrogenase | 97.0% | 100% | [3] |
| Classical Resolution | Racemic 1-Boc-3-hydroxypiperidine | L-camphorsulfonic acid | <50% | Not specified | [1] |
| Classical Resolution | Racemic Piperidine Derivatives | Di-benzoyl-L-tartaric acid | Not specified | >98% (Optical Purity) | [6] |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Reduction of N-Boc-3-piperidone
This protocol is a generalized procedure based on common practices in the literature.[1][3][4]
1. Reaction Setup:
- In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM triethanolamine HCl buffer, pH 7.5).
- Add N-Boc-3-piperidone as the substrate.
- Add the ketoreductase enzyme (e.g., KRED 110) and a cofactor (e.g., NAD+).
- Include a cofactor regeneration system, such as glucose and glucose dehydrogenase. Isopropanol can also be used as a co-substrate for some alcohol dehydrogenases.[3]
2. Reaction Conditions:
- Maintain the temperature at an optimal level for the enzyme (e.g., 35-40°C).[1]
- Stir the reaction mixture (e.g., at 230 rpm) for a sufficient duration (e.g., 3-6 hours).[1][3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
3. Work-up and Isolation:
- Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.
- Purify the product further by column chromatography if necessary.
4. Deprotection (if required):
- To obtain this compound, the Boc protecting group can be removed under acidic conditions (e.g., using HCl in an appropriate solvent).
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
This protocol is a generalized procedure for classical resolution.[6][7]
1. Salt Formation:
- Dissolve the racemic piperidine derivative (e.g., racemic ethyl nipecotate as an analogue) in a suitable solvent (e.g., ethanol).
- Add an equimolar amount of a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid) to the solution.
- Heat the mixture to ensure complete dissolution.
2. Crystallization:
- Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- Collect the precipitated crystals by filtration.
3. Purification of the Diastereomeric Salt:
- Wash the crystals with a small amount of cold solvent.
- To improve diastereomeric purity, the salt can be recrystallized one or more times from the same solvent.
4. Liberation of the Free Amine:
- Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., MTBE) and an aqueous basic solution (e.g., 15% sodium carbonate).[6]
- Stir until the salt dissolves completely and the layers separate.
- Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched free amine.
Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Boc Protection of (S)-Piperidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of (S)-piperidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-Boc protection of this compound?
The main challenge is to achieve high chemoselectivity, favoring the protection of the secondary amine over the secondary alcohol, to prevent the formation of the O-Boc protected or di-protected byproducts. Generally, the amine is more nucleophilic than the alcohol, leading to preferential N-acylation.
Q2: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can contribute to an incomplete reaction:
-
Insufficient Boc-Anhydride: Ensure at least a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) is used.
-
Inadequate Base: The choice and amount of base are critical. For less reactive systems or when the starting material is a salt, a base is necessary to deprotonate the amine, increasing its nucleophilicity.
-
Low Temperature: While lower temperatures can enhance selectivity, they can also slow down the reaction rate. Gentle heating may be required, but should be monitored to avoid side reactions.
-
Poor Solubility: Ensure that this compound is fully dissolved in the chosen solvent.
Q3: I am observing a significant amount of a non-polar byproduct. What could it be?
A common non-polar byproduct is the O-Boc protected this compound or the N,O-di-Boc protected species. This occurs when the hydroxyl group reacts with the Boc-anhydride. While the amine is generally more reactive, certain conditions can promote O-acylation.
Q4: How can I minimize the formation of the O-Boc protected byproduct?
To minimize O-acylation:
-
Control the Stoichiometry: Use a minimal excess of (Boc)₂O.
-
Optimize Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the more kinetically favorable N-acylation.
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes help improve selectivity. The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes increase the rate of O-acylation, so its use should be carefully evaluated.
Q5: What are the recommended work-up procedures for this reaction?
A typical work-up involves:
-
Quenching the reaction with water or a mild aqueous acid (e.g., dilute HCl or saturated ammonium chloride solution).
-
Extraction of the product into an organic solvent like dichloromethane or ethyl acetate.
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration under reduced pressure to obtain the crude product.
-
Purification by column chromatography on silica gel if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of N-Boc Protected Product | Incomplete reaction. | - Increase the amount of (Boc)₂O to 1.2-1.5 equivalents.- Add a suitable base (e.g., triethylamine, sodium bicarbonate) if not already present.- Increase the reaction temperature cautiously, monitoring for side product formation. |
| Product loss during work-up. | - Ensure the pH of the aqueous layer is appropriate during extraction to minimize the solubility of the product in the aqueous phase.- Perform multiple extractions with the organic solvent. | |
| Formation of a More Polar Byproduct | Unreacted this compound. | - Increase reaction time or temperature.- Ensure adequate mixing. |
| Formation of a Less Polar Byproduct | O-acylation or di-acylation. | - Run the reaction at a lower temperature (e.g., 0 °C).- Reduce the equivalents of (Boc)₂O to 1.05-1.1.- Avoid using a catalytic amount of DMAP if O-acylation is significant. |
| Presence of Multiple Spots on TLC | A combination of starting material, product, and byproducts. | - First, identify the spots by running co-spots with the starting material.- Based on the relative polarities, deduce the likely identity of the byproducts (O-Boc product is typically less polar than the N-Boc product).- Adjust reaction conditions as described above to favor the desired product. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes various reported conditions for the N-Boc protection of this compound and related substrates, providing a comparative overview of yields.
| Entry | Substrate | Solvent | Base | (Boc)₂O (equiv.) | Temperature | Time (h) | Yield (%) | Reference |
| 1 | This compound | Water | NaHCO₃ (sat. soln) | 1.1 | Room Temp. | 5 | 96.5 | CN110759853B |
| 2 | N-Benzyl-3-hydroxypiperidine | Methanol | - | 1.05 | Not specified | 5 | 79 | CN103204801A |
| 3 | Dimethyl L-glutamate | Dichloromethane | Triethylamine (4 equiv.), DMAP (cat.) | 1.5 | 0 °C to RT | 6 | 92 | [1] |
| 4 | 3-Aminopiperidine | Ethanol | NaOH (aq) | 1.0 | 10-15 °C | 1 | 91.5 | [2] |
Experimental Protocols
Protocol 1: N-Boc Protection using Sodium Bicarbonate in Water
This protocol is adapted from a high-yield synthesis method.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a saturated aqueous solution of sodium bicarbonate.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the reaction mixture with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization from ethyl acetate/petroleum ether.[3]
Protocol 2: N-Boc Protection using Triethylamine and DMAP in Dichloromethane
This protocol is effective for achieving a high yield in an organic solvent.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (2.0-4.0 equiv.), followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.). Then, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equiv.) portion-wise, ensuring the temperature remains low.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathway for the N-Boc protection of this compound.
References
Preventing racemization during functionalization of (S)-piperidin-3-ol
Welcome to the technical support center for the functionalization of (S)-piperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges in maintaining the stereochemical integrity of this compound during various functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the functionalization of this compound?
A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture), resulting in the loss of optical activity. For a chiral molecule like this compound, the stereocenter at the C3 position is crucial for its specific biological activity in many pharmaceutical applications. Loss of this specific three-dimensional arrangement through racemization can lead to a significant decrease in efficacy or the introduction of undesired side effects.
Q2: What are the general principles to prevent racemization at the C3 stereocenter?
A2: Preventing racemization primarily involves avoiding the formation of a planar, achiral intermediate, such as a carbocation or an enolate, at the stereocenter.[1][2] This can be achieved by:
-
Careful selection of reagents and catalysts: Opt for methods known to proceed with stereochemical control (e.g., retention or predictable inversion).
-
Optimization of reaction conditions: Factors like temperature, solvent, and the nature of the base can significantly influence the reaction pathway and the potential for racemization.[3][4]
-
Use of protecting groups: Protecting the nitrogen of the piperidine ring can prevent side reactions and influence the stereochemical outcome of subsequent functionalizations.
Q3: Does N-protection of this compound help in preventing racemization?
A3: Yes, N-protection is a crucial first step. Protecting the piperidine nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, serves two main purposes. Firstly, it prevents the amine from acting as a nucleophile in undesired side reactions. Secondly, the protecting group can influence the conformation of the piperidine ring and the steric environment around the hydroxyl group, which can enhance the stereoselectivity of subsequent reactions. The Boc group is generally stable under a variety of reaction conditions used for O-alkylation and can be removed under acidic conditions without affecting the C3 stereocenter.
Q4: How can I confirm the enantiomeric purity of my functionalized this compound derivative?
A4: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It may be necessary to derivatize the analyte with a UV-active group to facilitate detection.[6]
Troubleshooting Guides
N-Alkylation of this compound
The direct N-alkylation of secondary amines can sometimes be challenging and may lead to over-alkylation or require harsh conditions that could compromise stereochemical integrity. A non-racemizing method involves the use of alkyl tosylates in the presence of a hindered base.[8][9]
| Problem | Potential Cause | Troubleshooting Solution | Expected Outcome |
| Low yield of N-alkylated product | Steric hindrance from the piperidine ring and the alkylating agent. | Use a more reactive alkylating agent like an alkyl tosylate instead of an alkyl halide. Employ a non-nucleophilic, hindered base such as 1,2,2,6,6-pentamethylpiperidine.[8] | Improved yields of the desired tertiary amine. |
| Racemization observed after N-alkylation | Use of a strong, unhindered base that can deprotonate the hydroxyl group and potentially facilitate a racemization pathway. | Utilize a sterically hindered, non-nucleophilic base. Perform the reaction at room temperature or slightly elevated temperatures (reflux in toluene) as harsh conditions are not necessary with the right reagents.[8] | Preservation of the enantiomeric excess of the product. |
| Over-alkylation (formation of quaternary ammonium salt) | The N-alkylated product is more nucleophilic than the starting secondary amine. | This is less of a concern for the initial alkylation of the secondary amine but can be an issue in subsequent steps if the nitrogen is deprotected. When alkylating secondary amines, using a 1:1 stoichiometry of the amine and alkylating agent is recommended. | Minimized formation of the quaternary salt. |
O-Alkylation of N-Boc-(S)-Piperidin-3-ol
Direct O-alkylation using a strong base to deprotonate the hydroxyl group can risk racemization if the conditions are harsh.
| Problem | Potential Cause | Troubleshooting Solution | Expected Outcome |
| Racemization of the C3 stereocenter | Use of a strong base (e.g., NaH) at elevated temperatures, which could potentially lead to ring-opening/closing or other equilibrium processes that scramble the stereocenter. | Employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | High retention of enantiomeric purity. |
| Low yield of O-alkylated product | Poor reactivity of the alkylating agent or incomplete deprotonation of the alcohol. | Use a more reactive alkylating agent (e.g., alkyl iodide or triflate). Ensure the base is sufficiently strong to deprotonate the alcohol but not so strong as to cause racemization. Cs₂CO₃ is often a good choice. | Increased yield of the desired ether. |
Mitsunobu Reaction for O-Functionalization
The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups with predictable inversion of stereochemistry.[10]
| Problem | Potential Cause | Troubleshooting Solution | Expected Outcome |
| Incomplete reaction or low yield | The nucleophile is not acidic enough (pKa > 13). Steric hindrance around the hydroxyl group. | Use a more acidic pronucleophile if possible. Ensure anhydrous conditions. Use DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) and triphenylphosphine (PPh₃) in an appropriate solvent like THF or toluene. | Higher conversion to the product with inverted stereochemistry. |
| Mixture of stereoisomers (retention and inversion) | The reaction is not proceeding cleanly through the desired SN2 pathway. This can be due to side reactions or impurities. | Ensure high purity of all reagents and strict anhydrous conditions. The reaction should be run at low temperatures (e.g., 0 °C to room temperature). | A clean inversion of the stereocenter, leading to the (R)-configured product with high enantiomeric excess. |
Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. Maintaining stereochemical integrity is crucial.
| Problem | Potential Cause | Troubleshooting Solution | Expected Outcome |
| Racemization during N-arylation | Harsh reaction conditions (high temperature, strong base) that could lead to epimerization. | Use a milder base such as Cs₂CO₃ or K₃PO₄. Screen different phosphine ligands and palladium precatalysts to find a system that operates at lower temperatures. | Retention of the stereochemistry at the C3 position. |
| Low catalyst activity or decomposition | Incompatible ligand or base. Presence of oxygen. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that are known to promote efficient C-N coupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[11] | High yield of the N-arylated product without loss of enantiomeric purity. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the standard procedure for protecting the nitrogen of this compound with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent (e.g., DCM).
-
Add the base (TEA, 1.5 eq. or aqueous NaHCO₃).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up. If using DCM, wash with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Mitsunobu Reaction for O-Alkylation with Inversion of Stereochemistry
This protocol details the O-alkylation of N-Boc-(S)-piperidin-3-ol using a carboxylic acid as the nucleophile, resulting in the (R)-ester.
Materials:
-
N-Boc-(S)-piperidin-3-ol
-
Carboxylic acid (e.g., benzoic acid) (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-(S)-piperidin-3-ol (1.0 eq.), the carboxylic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired ester product.
-
Confirm the stereochemistry and enantiomeric excess using chiral HPLC.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Key strategies to prevent racemization during functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. scilit.com [scilit.com]
- 10. Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Scalable Synthesis and Purification of (S)-piperidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis and purification of (S)-piperidin-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of (S)-N-Boc-3-hydroxypiperidine
A common and scalable precursor to this compound is its N-Boc protected form, (S)-N-Boc-3-hydroxypiperidine. The following questions address common issues encountered during its synthesis.
Question 1: My chemical resolution of racemic 3-hydroxypiperidine is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in chemical resolution are a frequent issue. Here are some potential causes and troubleshooting steps:
-
Choice of Resolving Agent: The efficiency of the resolution is highly dependent on the chiral resolving agent. While tartaric acid derivatives and camphorsulfonic acid are used, other agents like D-pyroglutamic acid have been reported to be effective.[1] It may be necessary to screen different resolving agents to find the one that provides the best crystallization and separation with your substrate.
-
Solvent System: The solvent used for crystallization of the diastereomeric salt is critical. The ideal solvent will maximize the solubility difference between the two diastereomers. If the desired diastereomer is too soluble, or if both are sparingly soluble, the yield and purity will be compromised. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone) to optimize crystallization.
-
Cooling Rate: A slow and controlled cooling rate during crystallization is crucial for forming pure crystals of the desired diastereomer. Rapid cooling can lead to the co-precipitation of the unwanted diastereomer, reducing both yield and enantiomeric purity.
-
Stoichiometry of Resolving Agent: Ensure the molar ratio of the resolving agent to the racemic 3-hydroxypiperidine is optimized. Typically, a 0.5 equivalent of the resolving agent is used to resolve a racemic mixture, but this may need to be adjusted.
-
Incomplete Reaction: Ensure the salt formation reaction goes to completion before initiating crystallization. Monitor the reaction by a suitable method (e.g., pH change or TLC if applicable).
Question 2: I am observing low enantioselectivity in the enzymatic reduction of N-Boc-3-piperidone. What factors influence the stereochemical outcome?
Answer: Achieving high enantioselectivity is a key advantage of biotransformation, and several factors can influence it:
-
Enzyme Choice: The specific ketoreductase (KRED) or microbial catalyst used is the most critical factor. Different enzymes exhibit different substrate specificities and enantioselectivities. It may be necessary to screen a panel of reductases to find one that efficiently reduces N-Boc-3-piperidone to the (S)-alcohol with high enantiomeric excess (ee).[2][3]
-
Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is essential for driving the reaction to completion and maintaining high enzyme activity.[3] Inefficient regeneration can stall the reaction and potentially lead to side reactions.
-
Reaction Conditions (pH and Temperature): Enzymes have optimal pH and temperature ranges for activity and stability. Deviating from these can significantly reduce both the reaction rate and enantioselectivity.[3] It is crucial to buffer the reaction mixture and maintain the optimal temperature. For instance, some processes are optimized at around 30°C and a pH of 7.5.[3]
-
Substrate and Product Inhibition: High concentrations of the substrate (N-Boc-3-piperidone) or the product ((S)-N-Boc-3-hydroxypiperidine) can inhibit the enzyme, leading to a decreased reaction rate and potentially lower enantioselectivity.[3] A fed-batch approach, where the substrate is added gradually, can mitigate this issue.
-
Purity of Starting Material: Impurities in the N-Boc-3-piperidone starting material could potentially inhibit the enzyme or lead to the formation of byproducts, affecting the overall efficiency and purity.
Question 3: The biotransformation reaction for (S)-N-Boc-3-hydroxypiperidine is slow or stalls. How can I improve the reaction rate?
Answer: A slow or stalled reaction can be due to several factors related to enzyme activity and reaction conditions:
-
Enzyme Loading: Insufficient enzyme concentration will naturally lead to a slower reaction. While minimizing enzyme usage is cost-effective, a certain minimum loading is required for a practical reaction time. This needs to be optimized for your specific process.[3]
-
Cofactor Limitation: As mentioned above, the availability of the regenerated cofactor (NADH or NADPH) is crucial. Ensure the cofactor regeneration system is active and not rate-limiting.
-
Mass Transfer Limitations: If using whole cells, ensure adequate mixing to facilitate contact between the substrate and the cells. Cell permeability can also be a factor.
-
Presence of Inhibitors: Contaminants in the starting materials or solvents can inhibit the enzyme. Use high-purity reagents and solvents.
-
Enzyme Deactivation: The enzyme may be denaturing over the course of the reaction due to non-optimal pH, temperature, or the presence of organic co-solvents. Ensure conditions are maintained within the enzyme's stable range.
Purification of this compound and its N-Boc derivative
Question 4: I am having difficulty removing the chiral resolving agent after diastereomeric salt formation. What purification methods are effective?
Answer: After resolving the diastereomeric salt, the chiral resolving agent must be removed to liberate the free amine.
-
Base Treatment and Extraction: The standard method is to treat the separated diastereomeric salt with a base (e.g., NaOH, Na2CO3) to deprotonate the piperidine nitrogen. This makes the (S)-3-hydroxypiperidine soluble in organic solvents (like dichloromethane or ethyl acetate), while the deprotonated chiral resolving agent (e.g., D-pyroglutamate or tartrate) remains in the aqueous phase. A series of extractions should efficiently separate the product.
-
pH Adjustment: Careful control of the pH during the workup is important to ensure the complete liberation of the free amine and the salt formation of the resolving agent.
-
Washing: Thoroughly wash the organic extracts with brine to remove any residual water-soluble impurities.
Question 5: What is a scalable method for purifying the final this compound after deprotection of the N-Boc group?
Answer: After the acidic removal of the Boc group (e.g., with HCl in ethyl acetate), the resulting this compound hydrochloride needs to be neutralized and the free base purified.
-
Neutralization and Extraction: The hydrochloride salt can be neutralized with a suitable base, and the free this compound can be extracted into an organic solvent.[4]
-
Distillation: For the free base, which is an oily substance, vacuum distillation is a highly effective and scalable purification method to remove non-volatile impurities.[4]
-
Crystallization: If the final product or an intermediate salt is a solid, recrystallization is an excellent method for achieving high purity on a large scale.
Question 6: How can I confirm the enantiomeric purity of my final product?
Answer: Enantiomeric purity is a critical parameter and must be verified analytically.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram.[5]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral separations and can be faster and use less organic solvent than HPLC.[6][7]
-
Circular Dichroism (CD): This technique can be used to identify the enantiomers based on their differential absorption of circularly polarized light.[8]
-
NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methods for (S)-N-Boc-3-hydroxypiperidine.
Table 1: Comparison of Synthetic Methods for (S)-N-Boc-3-hydroxypiperidine
| Method | Starting Material | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Chemical Resolution | Racemic 3-hydroxypiperidine | D-pyroglutamic acid | >50% (theoretical max) | High (after crystallization) | [1] |
| Asymmetric Synthesis | Achiral 4-methyl phenacyl bromide | Multi-step conversion | ~35% (overall) | High | [9] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Aldo-keto reductase (AKR-43), GDH | >99% | >99% | [3] |
| Biocatalytic Reduction | N-Boc-3-piperidone | Ketoreductase | High | High | [2][9] |
Experimental Protocols
Protocol 1: Scalable Synthesis of (S)-N-Boc-3-hydroxypiperidine via Enzymatic Reduction
This protocol is based on the highly efficient biocatalytic reduction of N-Boc-3-piperidone.
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer, pH 7.5).
-
Reagent Addition: Add the cofactor (e.g., NADP+), the regeneration enzyme (e.g., glucose dehydrogenase), and glucose.
-
Enzyme Addition: Add the ketoreductase (e.g., AKR-43) to the reaction mixture and stir until dissolved.[3]
-
Substrate Addition: Add N-Boc-3-piperidone to the reaction. For high concentrations, a fed-batch approach is recommended to avoid substrate inhibition.
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) with stirring.[3] Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 16-24 hours).
-
Workup: Once the reaction is complete, stop the stirring and separate the enzyme (if immobilized) or quench the reaction.
-
Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry with a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound via Deprotection
-
Reaction Setup: Dissolve (S)-N-Boc-3-hydroxypiperidine in a suitable organic solvent like ethyl acetate or dioxane.
-
Acid Addition: Add a strong acid, such as a solution of HCl in ethyl acetate or trifluoroacetic acid (TFA), to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.
-
Product Isolation: If using HCl, the this compound hydrochloride salt will often precipitate out of the solution. The solid can be collected by filtration.
-
Free Base Liberation: To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base (e.g., NaOH).
-
Extraction and Purification: Extract the free base with an organic solvent, dry the organic layer, and concentrate. Purify the resulting oil by vacuum distillation.[4]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for synthesis and purification.
References
- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
Technical Support Center: Byproduct Formation in the Synthesis of Piperidine Alkaloids
Welcome to the technical support center for the synthesis of piperidine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides for common synthetic routes to piperidine-containing compounds.
I. Catalytic Hydrogenation of Pyridines
Catalytic hydrogenation is a widely used and atom-economical method for the synthesis of piperidines from pyridine precursors. However, challenges such as incomplete reduction, over-reduction, and side reactions with sensitive functional groups can lead to significant byproduct formation.
FAQs & Troubleshooting Guide
Question 1: My pyridine hydrogenation is incomplete, resulting in significant amounts of dihydropyridine and tetrahydropyridine byproducts. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue that can be addressed by optimizing several reaction parameters:
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.
-
Optimize Catalyst Loading: Insufficient catalyst is a primary reason for incomplete conversion. A typical catalyst loading is 5-10 mol%, but this may need to be increased for less reactive substrates.
-
Change the Catalyst: The choice of catalyst is crucial. Rhodium on carbon (Rh/C) and Platinum(IV) oxide (PtO₂, Adams' catalyst) are often more active than Palladium on carbon (Pd/C) for pyridine hydrogenation.[1]
-
Elevate the Temperature: Increasing the reaction temperature can improve the reaction rate. However, exercise caution as higher temperatures may also promote side reactions.
-
Solvent Choice: Protic solvents like glacial acetic acid or ethanol can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction.[2][3][4]
Question 2: I am observing the formation of ring-opened byproducts like pentylamines. What is causing this "over-reduction," and how can I prevent it?
Answer: Over-reduction, or hydrogenolysis of the C-N bond in the newly formed piperidine ring, is a significant side reaction that reduces the yield of your desired product.[5] To minimize this:
-
Catalyst Selection: Rhodium-based catalysts are generally more selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage compared to catalysts like Raney Nickel.[5]
-
Optimize Reaction Conditions: Milder conditions, such as lower temperatures and hydrogen pressures, can help to prevent over-reduction once the piperidine ring is formed. Careful monitoring of the reaction progress is essential to stop the reaction once the starting material is consumed.
Question 3: My starting material contains a halogen substituent, and I am seeing significant hydrodehalogenation. How can I selectively reduce the pyridine ring?
Answer: Hydrodehalogenation is a common side reaction, particularly with palladium catalysts. To achieve selective hydrogenation of the pyridine ring:
-
Use a Different Catalyst: Platinum-based catalysts like PtO₂ are often less prone to causing hydrodehalogenation under controlled conditions.[5]
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the extent of this side reaction.
-
Alternative Reduction Methods: If hydrodehalogenation remains a significant issue, consider non-catalytic reduction methods.
Quantitative Data on Catalyst Performance
The choice of catalyst significantly impacts the yield of the desired piperidine and the formation of byproducts. The following table summarizes the performance of various catalysts in the hydrogenation of pyridine.
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Piperidine Selectivity (%) | Reference |
| 5% Rh/C | 40 | 5 | Water | >99 | >99 | [1] |
| 10% Pd/C | 30 | 6 | Water/DCM + H₂SO₄ | 100 | 98 (4-PIPA) | [6] |
| PtO₂ | Room Temp | 50-70 | Glacial Acetic Acid | High | High | [2][3] |
| Raney Ni | 100-200 | 100-200 | - | High | Prone to over-reduction | [1] |
| Rh/KB | Room Temp | Ambient | MTBE | >99 | 98 | [7] |
Note: PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; MTBE = Methyl tert-butyl ether. Selectivity can be substrate-dependent.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity is a concern.[8]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[2][3]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by GC-MS or TLC to check for the consumption of the starting material and the formation of byproducts.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air.
-
Purification: The filtrate can then be worked up (e.g., neutralization with a base, extraction) and the crude product purified by distillation or column chromatography.
Troubleshooting Workflow for Catalytic Hydrogenation
Caption: Troubleshooting workflow for byproduct formation in catalytic hydrogenation.
II. Reductive Amination
Reductive amination is a versatile method for synthesizing substituted piperidines, often by reacting a dicarbonyl compound (like glutaraldehyde) with a primary amine, followed by in situ reduction of the intermediate imine/enamine.
FAQs & Troubleshooting Guide
Question 1: My reductive amination is giving low yields of the desired piperidine, and I'm isolating a complex mixture of byproducts. What are the likely side reactions?
Answer: Low yields in reductive amination for piperidine synthesis can stem from several side reactions:
-
Polymerization: Glutaraldehyde and other dialdehydes can readily polymerize, especially under basic conditions.
-
Over-alkylation: The newly formed piperidine can sometimes react further with the aldehyde, leading to more complex products.
-
Incomplete Cyclization: The intermediate amino-aldehyde may be reduced before it has a chance to cyclize.
To mitigate these issues:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to the dialdehyde.
-
pH Control: The pH of the reaction is critical. A slightly acidic pH (around 5-6) is often optimal for imine formation without promoting excessive polymerization of the aldehyde.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9] This allows for a one-pot reaction where the iminium ion is reduced as it is formed.
Question 2: I'm using sodium cyanoborohydride and notice an intractable impurity containing a nitrile. How can I avoid this?
Answer: The formation of a nitrile byproduct can occur when the iminium intermediate is quenched by the cyanide ion.[3] This is more prevalent at lower pH.
-
Elevate the pH: Running the reaction under slightly basic conditions (e.g., in methanol with K₂CO₃) can decrease the formation of this impurity.[3]
-
Alternative Reducing Agent: Switching to a non-cyanide-containing reducing agent like sodium triacetoxyborohydride (STAB) or using borane-pyridine complex (BAP) can eliminate this side product.[3][9]
Quantitative Data on Reducing Agent Performance
The choice of reducing agent can significantly impact the outcome of a reductive amination.
| Reducing Agent | Typical Substrates | Common Byproducts | Notes | Reference |
| Sodium Borohydride (NaBH₄) | Aldehydes/Ketones + Amines | Reduction of starting carbonyl | Less selective; often requires a two-step process. | [9] |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes/Ketones + Amines | Nitrile adducts | Selective for imines/iminium ions over carbonyls.[9] | [3] |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes/Ketones + Amines | Generally cleaner reactions | Mild and selective; often the reagent of choice for one-pot reductive aminations. | [9] |
| Borane-Pyridine Complex (BAP) | Aldehydes + Secondary Amines | Reduction of starting aldehyde | Good alternative to NaBH₃CN to avoid nitrile byproducts.[3] | [3] |
Experimental Protocol: Reductive Amination of Glutaraldehyde with a Primary Amine
This protocol is a general procedure for the synthesis of an N-substituted piperidine.
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) at 0 °C, add a few drops of acetic acid to adjust the pH to around 5-6.
-
Aldehyde Addition: Slowly add a solution of glutaraldehyde (1.0 eq) to the reaction mixture while stirring.
-
Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the cyclic imine/enamine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
III. Mannich Reaction
The Mannich reaction is a classical method for the synthesis of piperidin-4-ones, which are versatile intermediates for a wide range of piperidine alkaloids. This reaction typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone with two α-hydrogens.
FAQs & Troubleshooting Guide
Question 1: The yields of my Mannich reaction for piperidin-4-one synthesis are consistently low and the product is difficult to purify. What are the common pitfalls?
Answer: Low yields and purification difficulties in the Mannich reaction for piperidin-4-one synthesis are often due to side reactions and the use of harsh conditions.
-
Use of Amine Salts: Using the amine as its hydrochloride salt can lead to low yields. The reaction often proceeds more efficiently using the amine acetate, which can be generated in situ by using acetic acid as a solvent.[10]
-
Solvent Choice: Using glacial acetic acid as a solvent can lead to a rapid reaction and easier isolation of a pure product with satisfactory yields.[10]
-
Stoichiometry: While the typical molar ratio of amine:aldehyde:ketone is 1:2:1, it can be beneficial to reduce the amount of the aldehyde, as unreacted aldehyde can complicate the purification.[10]
Question 2: I am attempting a double Mannich reaction to form a 2,6-disubstituted piperidin-4-one, but I am getting a mixture of products. How can I improve the selectivity?
Answer: The double Mannich reaction can be challenging to control.
-
Stepwise Approach: In some cases, a stepwise approach where the mono-Mannich adduct is first formed and then subjected to a second Mannich reaction can provide better control and higher yields of the desired product.
-
Reaction Conditions: The use of ethanol as a solvent for the condensation of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium acetate has been reported for the synthesis of substituted 4-piperidones.[10]
Experimental Protocol: Synthesis of a Substituted 4-Piperidone via Mannich Condensation
This protocol is based on the use of acetic acid as a solvent.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq) and the ketone (1.0 eq) in glacial acetic acid.
-
Aldehyde Addition: Slowly add the aldehyde (2.0 eq, or a slightly reduced amount) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within a few hours.
-
Work-up: After cooling, the reaction mixture can be poured into ice water and neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the crude product.
-
Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization or column chromatography.
Logical Diagram for Mannich Reaction Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemrevlett.com [chemrevlett.com]
Validation & Comparative
Chiral HPLC Analysis for Enantiomeric Excess of (S)-Piperidin-3-ol Derivatives: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceutical compounds. (S)-piperidin-3-ol and its derivatives are important building blocks in the synthesis of numerous active pharmaceutical ingredients.[1] Ensuring the enantiomeric purity of these intermediates is paramount for the safety and efficacy of the final drug product. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound derivatives, with a focus on polysaccharide-based chiral stationary phases (CSPs).
Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds, including piperidine derivatives.[2][3] The selection of the optimal CSP and mobile phase is crucial for achieving baseline separation of enantiomers. Below is a comparison of commonly employed chiral columns for the analysis of this compound and its analogues.
Table 1: Performance Comparison of Chiral Columns for the Analysis of this compound Derivatives and Structurally Related Compounds
| Chiral Stationary Phase (CSP) | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (approximate) | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Derivatized (S)-piperidin-3-amine | Ethanol with 0.1% Diethylamine | 0.5 | > 4.0 | Not Specified | [4] |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC-3 | (S)-1-Boc-3-hydroxypiperidine | n-Hexane / Isopropyl Alcohol (95:5) with 0.2% Trifluoroacetic Acid | Not Specified | Not Specified | Not Specified | [1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Fluoxetine (a compound with a piperidine-like ring) | n-Hexane / Isopropanol / Diethylamine (98:2:0.2) | Not Specified | > 1.5 | Not Specified | [5] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether / THF (90:10) | 1.0 | 1.00 - 5.33 | Not Specified | [2] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak IB | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether / THF (90:10) | 1.0 | 0.33 - 0.67 | Not Specified | [2] |
Note: Data for structurally similar compounds are included to provide a broader comparison of column performance.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are representative methodologies for the chiral HPLC analysis of this compound derivatives.
Method 1: Analysis of Derivatized (S)-Piperidin-3-amine on Chiralpak AD-H
This method is suitable for piperidine derivatives that lack a strong UV chromophore and require derivatization prior to analysis.[4]
-
Derivatization Procedure:
-
Dissolve the piperidine derivative in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine).
-
Add a derivatizing agent such as para-toluenesulfonyl chloride (PTSC) and allow the reaction to proceed to completion.[4]
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 0.1% Diethylamine in Ethanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 228 nm
-
Injection Volume: 10 µL
-
Method 2: Analysis of (S)-1-Boc-3-hydroxypiperidine on Chiralpak IC-3
This method is applicable for the direct analysis of N-protected piperidin-3-ol derivatives.[1]
-
Sample Preparation:
-
Dissolve the sample of (S)-1-Boc-3-hydroxypiperidine in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: Chiralpak IC-3, 250 x 4.6 mm, 3 µm
-
Mobile Phase: n-Hexane: Isopropyl Alcohol (95:5, v/v) containing 0.2% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min (typical starting point, may require optimization)
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or as appropriate for the analyte)
-
Injection Volume: 5 µL
-
Visualization of Experimental Workflows
Chiral Method Development Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC method for this compound derivatives.
Caption: A logical workflow for chiral HPLC method development.
Logical Relationships in Chiral Separation
The interplay of different factors determines the success of a chiral separation. The diagram below illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Determination of absolute configuration of (S)-piperidin-3-ol products
An Objective Comparison of Methods for Determining the Absolute Configuration of (S)-piperidin-3-ol
The determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug development. For molecules like this compound, a versatile chiral building block, confirming the stereochemistry is paramount as different enantiomers can exhibit varied pharmacological activities and toxicities.[1] This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of such products, supported by detailed experimental protocols and data presentation.
Comparison of Key Analytical Methods
The selection of an appropriate method for determining the absolute configuration of this compound depends on factors such as the nature of the sample, available instrumentation, and the required level of certainty. The following table summarizes and compares the key characteristics of three widely used techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[2][3] | Involves the formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), whose distinct NMR spectra allow for the deduction of the stereochemistry.[4][5] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] |
| Sample Requirement | High-quality single crystal (often difficult to obtain for small molecules).[8][9] Derivatization may be needed to introduce a heavy atom.[10] | Enantiomerically enriched sample (mg scale) that can be derivatized. The sample must be soluble in a suitable NMR solvent.[11] | Enantiomerically pure sample in solution (mg scale). No crystallization is needed.[7] |
| Advantages | Provides an unambiguous and direct determination of the absolute configuration and solid-state conformation.[1] It is considered the "gold standard."[9] | Does not require crystallization. It is a widely accessible technique for any laboratory with an NMR spectrometer.[4] | Applicable to a wide range of molecules in their solution state, providing conformational information.[7] Avoids the need for crystallization or derivatization.[12] |
| Limitations | The primary challenge is growing a suitable single crystal.[8] Light-atom molecules (like piperidin-3-ol) may exhibit weak anomalous scattering, making determination difficult without derivatization.[10] | It is an indirect method that relies on derivatization, which can sometimes be challenging or fail. Interpretation requires careful NMR analysis and can be complex.[13] | Requires comparison with computationally expensive ab initio DFT calculations.[6] The accuracy of the result depends on the quality of the computational model.[14] |
| Data Output | Electron density map, Flack parameter (a value close to 0 confirms the configuration).[3][15] | ¹H NMR spectra of the two diastereomers and calculated Δδ (δS - δR) values.[15] | Experimental VCD spectrum (ΔA vs. wavenumber) to be compared with a predicted spectrum.[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are specifically adapted for the analysis of this compound.
Mosher's Method: NMR Spectroscopy Protocol
This method is highly suitable for secondary alcohols like piperidin-3-ol. It involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[4]
Materials:
-
This compound sample
-
(R)-(-)-MTPA chloride
-
(S)-(+)-MTPA chloride
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a dry NMR tube or small vial, dissolve ~2-5 mg of the this compound sample in 0.5 mL of anhydrous DCM.
-
Add a slight excess of anhydrous pyridine.
-
Add a 1.1 molar equivalent of (R)-(-)-MTPA chloride to the solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or until completion is confirmed by TLC or LC-MS.[11]
-
-
Preparation of (S)-MTPA Ester:
-
Repeat the procedure described in step 1 in a separate vial using (S)-(+)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both the crude (R)-MTPA and (S)-MTPA ester reaction mixtures in CDCl₃. It is crucial to carefully assign the proton signals for both diastereomers, particularly those on the piperidine ring. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.[11]
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR .
-
Draw the two diastereomers in a planar, extended conformation with the MTPA phenyl group and the piperidine ring substituents arranged around the C-O ester bond.
-
Protons that lie on one side of the MTPA phenyl group plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the carbinol center.[16]
-
Vibrational Circular Dichroism (VCD) Protocol
VCD provides a powerful alternative to X-ray crystallography for determining absolute configuration in solution.[6]
Procedure:
-
Sample Preparation:
-
Prepare a solution of enantiomerically pure this compound in a suitable infrared-transparent solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[12]
-
-
Spectral Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Data collection typically requires several hours to achieve a good signal-to-noise ratio.[12]
-
-
Computational Modeling:
-
Perform a thorough conformational search for the this compound molecule to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.[6][14]
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.[16]
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is confirmed as (S). If the experimental spectrum is a mirror image of the calculated spectrum, the assignment is incorrect.[12]
-
Single Crystal X-ray Crystallography Protocol
This is the most definitive method but is contingent on obtaining a high-quality crystal.[2]
Procedure:
-
Crystallization:
-
Grow single crystals of an appropriate derivative of this compound. For a light-atom molecule, derivatization with an entity containing a heavier atom (e.g., bromine or chlorine) is often necessary to produce a significant anomalous scattering signal.[10] Alternatively, co-crystallization with a suitable host molecule can be attempted.[8]
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to solve the crystal structure and refine the atomic positions. .
-
The absolute configuration is determined by calculating the Flack parameter. A Flack parameter value close to 0 with a small standard uncertainty confirms that the refined stereochemistry is correct. A value near 1 indicates the inverted structure is correct.[3]
-
Data Presentation: Mosher's Method Analysis
The following table presents hypothetical ¹H NMR data for the Mosher's esters of this compound to illustrate the expected outcome. The signs of the Δδ values are crucial for the assignment.
| Proton | δR (ppm) | δS (ppm) | Δδ (δS - δR) |
| H-2eq | 3.15 | 3.05 | -0.10 |
| H-2ax | 2.70 | 2.85 | +0.15 |
| H-3 | 5.10 | 5.12 | +0.02 |
| H-4eq | 1.95 | 2.10 | +0.15 |
| H-4ax | 1.60 | 1.50 | -0.10 |
| H-5eq | 1.85 | 2.00 | +0.15 |
| H-5ax | 1.55 | 1.45 | -0.10 |
| H-6eq | 2.90 | 2.80 | -0.10 |
| H-6ax | 2.50 | 2.65 | +0.15 |
Note: This data is illustrative. Actual chemical shifts may vary based on experimental conditions.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical workflows for selecting a method and executing the experimental protocols.
Caption: Decision workflow for selecting an appropriate method.
Caption: Experimental workflow for the Mosher's method.
Caption: Workflow for VCD analysis.
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 11. echemi.com [echemi.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. mdpi.com [mdpi.com]
- 14. schrodinger.com [schrodinger.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Crystallographic Data of Chiral Piperidine Derivatives
An Objective Comparison of Chiral Piperidine Derivatives via X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound, providing unequivocal evidence of its stereochemistry and conformation. This guide offers a comparative overview of the crystallographic data for select chiral piperidine derivatives, alongside the fundamental experimental protocols for their structural validation.
The piperidine scaffold is a key pharmacophore found in a wide array of biologically active compounds and natural products.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.[1][2][3] The precise spatial arrangement of substituents on the piperidine ring is critical for their biological activity, making X-ray crystallography an indispensable tool in their development.[1][4][5]
The following table summarizes the crystallographic data for a selection of chiral piperidine derivatives, offering insights into their crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Conformation | Ref. |
| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | C₁₃H₁₇NO₂ | Orthorhombic | P2₁2₁2₁ | 8.1331(2) | 12.0163(4) | 12.1891(4) | 90 | 90 | 90 | 1190.25(6) | 4 | Chair | [6] |
| 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | C₁₅H₁₉NO₂S | Monoclinic | P2₁ | 8.8533(3) | 7.9109(3) | 9.9881(4) | 90 | 99.839(3) | 90 | 688.85(4) | 2 | Half-Chair | [6] |
| 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide | C₂₆H₂₅FN₃O₂⁺·Br⁻ | Triclinic | P-1 | 7.1606(6) | 10.4832(8) | 14.6933(12) | 100.870(2) | 97.046(2) | 94.549(2) | - | - | Not Specified | [7] |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | 9.8918(5) | 30.6042(12) | 12.3878(6) | 90 | 92.426(2) | 90 | 3746.8(3) | 8 | Not Specified | [4] |
Experimental Protocols
The determination of the crystal structure of chiral piperidine derivatives by X-ray crystallography involves a series of well-defined steps, from crystal growth to data analysis.[4]
Synthesis and Crystallization
1. 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one: The synthesis involves reacting (R)-(−)-2-phenylglycinol with an excess of ethyl acrylate in methanol overnight at 298 K. The crude product is purified by column chromatography. The resulting product is then treated with MeONa in anhydrous benzene and refluxed for 5 hours to yield a solid, which is subsequently filtered and dried.[6]
2. 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione: The synthesis of (S)-(−)-phenylethylpiperi-2,4-dione is followed by the addition of ethylene glycol and a catalytic amount of p-TSA in dry benzene. The mixture is refluxed until water formation ceases, collected with a Dean–Stark trap.[6]
Common Crystallization Techniques: Obtaining high-quality single crystals is often the most critical and challenging step.[4] Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) is allowed to evaporate slowly.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less volatile solvent, allowing slow diffusion to induce crystallization.[4]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to decrease solubility and form crystals.[4]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[4]
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam, often at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffracted X-rays are detected and their intensities and positions are recorded as the crystal is rotated.[4]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[4]
-
Structure Solution: The initial positions of the atoms in the crystal are determined using direct methods or Patterson methods.[4]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the final, accurate molecular structure.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallography.
Caption: General workflow of X-ray crystallography.
Conformation and Structural Insights
X-ray crystallography is a powerful tool for determining the conformational modifications of the piperidine heterocycle as its substitution pattern is altered.[6] For instance, the N-substituted 4-piperidinone, 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, adopts the more stable chair conformation.[6] In contrast, the piperidine substituted at position 2 with a thiocarbonyl group, 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione, exhibits a half-chair conformation.[6] This difference is attributed to the hybridization state of the carbon atom alpha to the piperidinic nitrogen atom; a Csp³ atom favors the chair conformer, while a Csp² atom distorts the ring towards a half-chair.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Stereochemical Assignment: Mosher's Acid Analysis of (S)-Piperidin-3-ol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of modern chemical synthesis and pharmaceutical development. The precise three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, efficacy, and safety. This guide provides a detailed comparison of Mosher's acid analysis, a classic and powerful NMR-based method, for the stereochemical assignment of (S)-piperidin-3-ol derivatives, a common scaffold in many pharmaceutical agents.
The Principle of Mosher's Acid Analysis
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent that converts a pair of enantiomers into a mixture of diastereomers.[1] These diastereomers, unlike the original enantiomers, exhibit distinct physical and chemical properties, leading to different chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra.[1] By reacting a chiral alcohol, such as an N-protected this compound, with both (R)- and (S)-enantiomers of Mosher's acid chloride, two different diastereomeric esters are formed. Analysis of the ¹H NMR spectra of these esters allows for the determination of the absolute configuration of the original alcohol.
The underlying principle of this analysis is based on the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the MTPA esters, the phenyl group, the trifluoromethyl group, and the methoxy group of the MTPA moiety are oriented in a specific spatial arrangement relative to the substituents on the chiral center of the alcohol. This fixed orientation leads to a predictable shielding or deshielding of the protons on either side of the newly formed ester linkage. By comparing the chemical shifts (δ) of the protons in the (R)-MTPA ester versus the (S)-MTPA ester, a difference in chemical shifts (Δδ = δS - δR) can be calculated. The sign of these Δδ values for protons on either side of the stereocenter is then used to deduce the absolute configuration.
Comparison with Alternative Methods
While Mosher's acid analysis is a robust method, other techniques are available for stereochemical determination. The choice of method often depends on the nature of the analyte, the required accuracy, and the available instrumentation.[1]
| Feature | Mosher's Acid Analysis (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1] | Physical separation of enantiomers on a chiral stationary phase.[1] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1] | Chromatogram with baseline-separated peaks for each enantiomer.[1] |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives and applying the Mosher's model.[1] | No, requires a standard of known absolute configuration for comparison.[1] |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis.[1] |
| Sample Requirement | Typically requires milligrams of sample.[1] | Can be performed with smaller sample quantities.[1] |
| Development Time | The method is generally applicable with minimal development.[1] | Requires method development to find a suitable chiral stationary phase and mobile phase.[1] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC system with a chiral column.[1] |
Experimental Data: A Representative Analysis
Table 1: Representative ¹H NMR Data for the Mosher's Esters of N-Boc-(S)-piperidin-3-ol
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-3 (methine) | 5.15 | 5.15 | 0.00 |
| H-2eq | 3.85 | 3.95 | +0.10 |
| H-2ax | 3.10 | 3.00 | -0.10 |
| H-4eq | 2.05 | 1.90 | -0.15 |
| H-4ax | 1.70 | 1.88 | +0.18 |
| H-5 protons | 1.60 - 1.80 | 1.60 - 1.80 | ~0 |
| H-6 protons | 3.30 - 3.50 | 3.30 - 3.50 | ~0 |
| Boc group | 1.45 | 1.45 | 0.00 |
Interpretation of the Data:
According to the Mosher's model for a secondary alcohol with (S) configuration, the protons on the side of the larger substituent (in this case, the C4-C5-C6 portion of the piperidine ring) in the (S)-MTPA ester will be shielded (shifted to a lower ppm) compared to the (R)-MTPA ester, resulting in a negative Δδ value. Conversely, protons on the side of the smaller substituent (the C2 side of the ring) will be deshielded in the (S)-MTPA ester, leading to a positive Δδ value.
In our representative data:
-
Δδ for H-2 protons: The equatorial proton (H-2eq) shows a positive Δδ, while the axial proton (H-2ax) shows a negative Δδ. This pattern on one side of the stereocenter is consistent with the model.
-
Δδ for H-4 protons: The equatorial proton (H-4eq) shows a negative Δδ, and the axial proton (H-4ax) shows a positive Δδ, which is also consistent with the model for the other side of the stereocenter.
The opposing signs of the Δδ values for the protons on either side of the C-3 stereocenter (C2 vs. C4) strongly support the assignment of the (S) configuration.
Experimental Protocols
Preparation of (R)- and (S)-MTPA Esters of N-Boc-(S)-piperidin-3-ol
Materials:
-
N-Boc-(S)-piperidin-3-ol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Two clean, dry NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of N-Boc-(S)-piperidin-3-ol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (monitoring by TLC or ¹H NMR is recommended).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be necessary.
-
Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Analyze the signs of the Δδ values based on the Mosher's model to confirm the absolute configuration.
-
Visualization of the Workflow
Caption: Workflow for Mosher's acid analysis.
References
(S)-Piperidin-3-ol: A Comparative Guide to a Versatile Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral building block is a critical decision in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent motif in a multitude of approved drugs, making the stereocontrolled synthesis of substituted piperidines a key focus in medicinal chemistry.[1][2] Among the array of available chiral synthons for this purpose, (S)-piperidin-3-ol and its derivatives have emerged as highly valuable and versatile intermediates.
This guide provides an objective comparison of this compound with other classes of chiral building blocks for the synthesis of complex molecules, with a focus on quantitative data, experimental methodologies, and logical workflows. We will explore its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and compare the synthetic strategies with those employed for other important pharmaceuticals that utilize different chiral precursors.
The Prominence of this compound: The Ibrutinib Case Study
(S)-N-Boc-3-hydroxypiperidine, a protected form of this compound, is a crucial chiral intermediate in the synthesis of Ibrutinib, a targeted therapy for certain cancers.[3][4] The efficiency of synthesizing this key intermediate directly impacts the overall viability of the manufacturing process for the final drug.
Several methods have been developed for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, primarily through the stereoselective reduction of N-Boc-3-piperidone. Biocatalytic approaches using ketoreductases (KREDs) have proven to be particularly effective, offering high yields and exceptional enantioselectivity.[4][5][6][7]
Table 1: Comparison of Synthetic Routes to (S)-N-Boc-3-hydroxypiperidine
| Method | Catalyst/Enzyme System | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) | Reference |
| Biocatalytic Reduction | Ketoreductase (KRED 110) | 40 g/L | 90-95% | >99% | [5] |
| Biocatalytic Reduction | Co-expressed KRED and Glucose Dehydrogenase (GDH) | 100 g/L | >99% | >99% | [6] |
| Chemical Resolution | D-pyroglutamic acid | Not specified | 97% | Not specified | [8] |
As the data indicates, biocatalytic methods provide a highly efficient and stereoselective route to this key chiral building block, often outperforming classical chemical resolution in terms of yield and enantiopurity.
Alternative Chiral Building Blocks in Pharmaceutical Synthesis
While this compound is a powerful tool, other classes of chiral building blocks are frequently employed in the synthesis of major pharmaceuticals. Here, we compare the synthetic strategies for two blockbuster drugs, Januvia (Sitagliptin) and Boceprevir, which utilize a chiral β-amino acid and a bicyclic proline derivative, respectively.
Chiral β-Amino Acids: The Synthesis of Januvia (Sitagliptin)
Sitagliptin, the active ingredient in Januvia®, is a DPP-4 inhibitor for the treatment of type 2 diabetes. Its synthesis relies on the creation of a chiral β-amino acid derivative. An award-winning green synthesis developed by Merck and Codexis utilizes a highly engineered transaminase enzyme to directly convert a prositagliptin ketone to the desired chiral amine.[9][10]
Table 2: Comparison of Key Chiral Amine Synthesis in Sitagliptin Production
| Method | Catalyst System | Key Transformation | Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Hydrogenation (Earlier Route) | Rhodium-Josiphos chiral catalyst | Enantioselective hydrogenation of an enamine | High | Good, but required crystallization | [9] |
| Biocatalytic Transamination (Greener Route) | Engineered transaminase enzyme | Asymmetric conversion of a ketone to a chiral amine | Improved | >99.5% | [9][10] |
This comparison highlights the power of biocatalysis in achieving superior stereoselectivity and process efficiency compared to some asymmetric chemical methods.
Bicyclic Proline Derivatives: The Synthesis of Boceprevir
Boceprevir, a protease inhibitor for the treatment of hepatitis C, features a complex bicyclic [3.1.0]proline moiety as a key structural element. The synthesis of this chiral building block was achieved through a chemoenzymatic process involving an amine oxidase-catalyzed desymmetrization.[11]
This example showcases the use of a more complex, rigid chiral scaffold, which can be crucial for achieving high binding affinity and selectivity to a biological target. The choice of such a building block is dictated by the specific structural requirements of the final drug molecule.
Experimental Protocols
Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine
Materials:
-
N-1-Boc-3-piperidone
-
Ketoreductase (KRED 110)
-
NADP+
-
Triethanolamine HCl buffer (pH 7.5)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Sodium sulfate
Procedure: [5]
-
A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in IPA.
-
To this solution, 3% (w/v) KRED 110, 10 mM NAD+, and 200 mM triethanolamine HCl buffer (pH 7.5) are added.
-
The reaction is stirred at a controlled temperature (optimized between 35-40°C) for 3-4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with ethyl acetate.
-
The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine.
Asymmetric Hydrogenation for Sitagliptin Synthesis (Earlier Route)
Materials: [12]
-
Dehydrositagliptin
-
Rhodium complex of t-Bu JOSIPHOS
-
Methanol
-
Hydrogen gas
Procedure: [12]
-
Dehydrositagliptin is dissolved in methanol in a high-pressure reactor.
-
A catalytic amount of the rhodium complex of t-Bu JOSIPHOS is added.
-
The reactor is pressurized with hydrogen gas (e.g., 250 psi).
-
The reaction is stirred at a controlled temperature until completion.
-
The reaction mixture is then processed to isolate the sitagliptin base, which may require a subsequent chiral crystallization to enhance enantiomeric purity.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Workflow for Ibrutinib synthesis via (S)-N-Boc-3-hydroxypiperidine.
Caption: Comparison of synthetic routes to the chiral amine in Sitagliptin.
Conclusion: Selecting the Optimal Chiral Building Block
The choice of a chiral building block is a strategic decision that profoundly influences the efficiency, cost-effectiveness, and environmental impact of a pharmaceutical manufacturing process.
-
This compound and its derivatives are excellent choices for constructing chiral piperidine-containing molecules, particularly when efficient biocatalytic routes are available for their synthesis, as demonstrated in the case of Ibrutinib.
-
Chiral β-amino acids and their precursors , as seen in the synthesis of Sitagliptin, offer a direct path to molecules with this specific functionality. The development of powerful biocatalysts like transaminases has revolutionized the synthesis of these compounds.
-
Complex, rigid scaffolds , such as the bicyclic proline derivative in Boceprevir, are indispensable when the target molecule's structure-activity relationship demands such a conformationally constrained building block.
Ultimately, the optimal chiral building block is not a one-size-fits-all solution but is rather dictated by the specific structure of the target molecule, the availability and cost of starting materials, and the scalability of the chosen synthetic route. The continuous development of new asymmetric synthesis methodologies, particularly in the field of biocatalysis, will undoubtedly expand the toolkit available to researchers and drug development professionals, enabling the creation of more effective and safer medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 11. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
The Strategic Advantage of (S)-piperidin-3-ol in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery campaign. Among the privileged heterocyclic structures, the piperidine ring is a mainstay in medicinal chemistry, featured in numerous approved drugs.[1] This guide provides a detailed comparison of (S)-piperidin-3-ol, a chiral building block gaining increasing attention, against its common alternatives: the regioisomeric piperidin-4-ol, its enantiomeric counterpart (R)-piperidin-3-ol, and analogous acyclic amines. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the evidence-based insights needed to make informed decisions in scaffold selection.
Introduction to the this compound Scaffold
The this compound moiety offers a unique combination of structural and physicochemical properties that make it an attractive scaffold in drug design. Its three-dimensional structure, conferred by the chiral center and the hydroxyl group, allows for precise vectoral orientation of substituents to engage with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, providing a key interaction point with protein residues. Furthermore, the piperidine ring itself can influence solubility, lipophilicity, and metabolic stability, all critical parameters in drug development.[2]
Comparative Performance Analysis
The advantages of incorporating the this compound scaffold are best illustrated through direct comparison with its alternatives in the context of specific biological targets. The following sections summarize key quantitative data from published studies.
This compound vs. piperidin-4-ol
The position of the hydroxyl group on the piperidine ring can have a dramatic impact on binding affinity and selectivity. A study on sigma 1 (σ1) and dopamine 4 (D4) receptor ligands provides a clear example of this.
| Compound/Scaffold | Target | Binding Affinity (Ki, nM) | Reference |
| (S)-3-hydroxypiperidine analog | σ1 | 0.7 | [3] |
| D4 | 580 | [3] | |
| 4-hydroxypiperidine analog | σ1 | 1.2 | [3] |
| D4 | 860 | [3] |
In this matched-pair analysis, the (S)-3-hydroxypiperidine analog demonstrates superior affinity for the σ1 receptor and enhanced selectivity over the D4 receptor compared to the corresponding 4-hydroxypiperidine analog.[3] This highlights how the 3-hydroxy substitution can provide a more optimal vector for interactions within the binding pocket of certain targets.
This compound vs. (R)-piperidin-3-ol
Chirality is a fundamental consideration in drug design, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. While comprehensive side-by-side data for (S)- and (R)-piperidin-3-ol across multiple target classes is not always available in single publications, the principle of stereospecificity is well-established. For instance, in the development of kinase inhibitors, the stereochemistry of the piperidine ring can dictate the orientation of key pharmacophoric elements, leading to significant differences in potency. The (S)-enantiomer is often preferred as it can position substituents to form crucial hydrogen bonds and hydrophobic interactions that are not possible with the (R)-enantiomer.
This compound vs. Acyclic Amino Alcohols
The decision to employ a cyclic scaffold like piperidine over a more flexible acyclic amine is a key strategic choice in drug design. While acyclic analogs offer greater conformational freedom, this can come at the cost of reduced potency and selectivity due to an entropic penalty upon binding. The rigidified piperidine ring of this compound pre-organizes the substituents in a more defined conformational space, which can lead to a more favorable binding entropy. Furthermore, cyclization can block or alter metabolic pathways, often leading to improved pharmacokinetic profiles. For example, acyclic amines are more susceptible to N-dealkylation and other metabolic transformations compared to the more sterically hindered nitrogen of a substituted piperidine.[4]
Experimental Protocols
To facilitate the practical application of the information presented, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
Enantioselective Synthesis of (S)-N-Boc-3-hydroxypiperidine
(S)-N-Boc-3-hydroxypiperidine is a versatile chiral building block used in the synthesis of many complex molecules. One efficient method for its preparation is the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase (KRED) enzyme.[5]
Materials:
-
N-Boc-3-piperidone
-
Ketoreductase (e.g., KRED 110)
-
NADP+
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Phosphate buffer (100 mM, pH 6.5)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
In a reaction vessel, dissolve N-Boc-3-piperidone (100 g/L) and D-glucose (130 g/L) in 100 mM phosphate buffer (pH 6.5).[6]
-
Add NADP+ to a final concentration of 0.2 g/L.[6]
-
Initiate the reaction by adding the ketoreductase and glucose dehydrogenase (as whole cells or cell-free extract).[6]
-
Maintain the reaction at 35°C with stirring, and control the pH at 6.5 by the addition of 2 M NaOH.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[6]
-
The enantiomeric excess can be determined by chiral HPLC.[5]
Radioligand Binding Assay for GPCRs
This protocol describes a general method for determining the binding affinity of a test compound containing the this compound scaffold to a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Test compound (e.g., an this compound derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of the non-specific binding control to a separate set of wells.
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Role of this compound in Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generic experimental workflow for evaluating piperidine derivatives and a simplified signaling pathway where a drug containing an this compound scaffold might act.
References
- 1. chemscene.com [chemscene.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Asymmetric Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, particularly in an enantiomerically pure form, remains a significant challenge and a focal point of extensive research. This guide provides an objective comparison of prominent catalytic systems for asymmetric piperidine synthesis, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs. The comparison focuses on transition-metal catalysis and organocatalysis, two of the most powerful strategies in this field.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in asymmetric synthesis is gauged by several key metrics: yield, enantiomeric excess (ee), and diastereomeric ratio (dr). The following tables summarize the performance of representative transition-metal and organocatalyst systems in the asymmetric synthesis of piperidines.
Transition-Metal Catalysis
Transition-metal catalysts, particularly those based on iridium and rhodium, have demonstrated remarkable efficiency and stereoselectivity in the asymmetric hydrogenation of pyridine derivatives and related substrates to afford chiral piperidines.[1][2]
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | dr | Conditions | Reference |
| [Ir(cod)Cl]₂ / Ligand | 5-Hydroxypicolinate Pyridinium Salt | cis-Hydroxypiperidine Ester | up to 96 | up to 97 | >20:1 | H₂ (pressure), solvent, temperature | [1] |
| [Rh(cod)₂]BF₄ / Ligand | Arylboronic Acid & Pyridine Derivative | 3-Arylpiperidine | High | Excellent | N/A | Multi-step process | [3][4][5] |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium Salt | Chiral Piperidine | Good | N/A | N/A | Transfer hydrogenation with HCOOH/NEt₃ | [6] |
| Rh(I) / Chiral Ligand | Alkenyl Isocyanate & Alkyne | Polysubstituted Piperidine | Good | High | >19:1 | [2+2+2] Cycloaddition | [7] |
Key Advantages of Transition-Metal Catalysis:
-
High enantioselectivities and diastereoselectivities are often achievable.[1]
-
Broad substrate scope, including functionalized pyridines.[1][6]
-
Potential for high-volume synthesis.[2]
Limitations:
-
Often require high pressures of hydrogen gas and specialized equipment.[6]
-
Catalyst poisoning can be an issue with certain substrates.[2]
-
The synthesis of complex chiral ligands can be costly and time-consuming.[6]
Organocatalysis
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric piperidine synthesis. These catalysts, often derived from natural products like proline, operate through mechanisms that mimic biological processes.[8] A prominent organocatalytic approach is the asymmetric aza-Diels-Alder reaction.[9][10][11][12]
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) | dr | Conditions | Reference |
| Chiral Phosphoric Acid | Inverse-electron-demand aza-Diels-Alder | 1,3-Diazadiene & 3-Vinylindole | Benzothiazolopyrimidine | up to 83 | >99 | >20:1 | Mild, practical protocol | [12] |
| (L)-Proline | Biomimetic Mannich-type reaction | Δ¹-Piperideine & Ketone | 2-Substituted Piperidine Alkaloid | Good | up to 97 | N/A | Protective-group-free | [8][13] |
| Quinoline Organocatalyst / Trifluoroacetic acid | Intramolecular Aza-Michael Addition | N-tethered enone | 2,5- or 2,6-disubstituted piperidine | Good | Enantioenriched | N/A | Mild conditions | [2] |
Key Advantages of Organocatalysis:
-
Avoids the use of toxic and expensive heavy metals.
-
Often operates under mild reaction conditions.
-
Catalysts can be derived from readily available and inexpensive chiral starting materials.[14]
Limitations:
-
Catalyst loading can sometimes be higher compared to transition-metal systems.
-
Substrate scope may be more limited in some cases.
Experimental Workflow and Methodologies
The successful implementation of any catalytic system hinges on a well-defined experimental workflow and meticulously executed protocols.
Figure 1. A generalized experimental workflow for catalytic asymmetric piperidine synthesis.
Representative Experimental Protocols
1. Iridium-Catalyzed Asymmetric Hydrogenation of a 5-Hydroxypicolinate Pyridinium Salt [1]
-
Catalyst Preparation: In a glovebox, a mixture of [Ir(cod)Cl]₂ and the chiral ligand is dissolved in a degassed solvent (e.g., CH₂Cl₂) and stirred for a specified time.
-
Hydrogenation Reaction: To a solution of the 5-hydroxypicolinate pyridinium salt in a suitable solvent (e.g., MeOH) in an autoclave, the prepared catalyst solution is added. The autoclave is then charged with hydrogen gas to the desired pressure (e.g., 50 atm) and stirred at a specific temperature for a set duration.
-
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) of the resulting cis-hydroxypiperidine ester are determined.
2. Organocatalytic Asymmetric aza-Diels-Alder Reaction [12]
-
Reaction Setup: To a solution of the 1,3-diazadiene and the chiral phosphoric acid catalyst in a suitable solvent (e.g., toluene) at a specific temperature (e.g., 30 °C), a solution of 3-vinylindole in the same solvent is added dropwise over a period of time.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Analysis: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzothiazolopyrimidine product. The yield, diastereomeric ratio (determined by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (determined by chiral HPLC) are then determined.
Signaling Pathways and Logical Relationships
The stereochemical outcome in catalytic asymmetric synthesis is dictated by the specific interactions within the catalyst-substrate complex in the transition state.
References
- 1. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereochemical Validation of Multi-Substituted Piperidine Rings
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms within a molecule is paramount. This is especially true for multi-substituted piperidine rings, a common scaffold in numerous pharmaceuticals and biologically active compounds, where stereochemistry dictates efficacy and safety. This guide provides an objective comparison of key analytical techniques for the validation of stereochemistry in these complex molecules, supported by experimental data and detailed protocols.
The spatial orientation of substituents on the piperidine ring profoundly influences its interaction with biological targets. Therefore, rigorous stereochemical validation is a critical step in the synthesis and characterization of novel piperidine-containing drug candidates. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, single-crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD) spectroscopy. Each technique offers unique advantages and provides complementary information to build a comprehensive understanding of a molecule's stereochemical identity.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline vs. solution), the type of stereochemical information required (relative vs. absolute configuration), and the availability of instrumentation. The following sections provide a detailed comparison of the most common methods.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data obtained from NMR spectroscopy and X-ray crystallography, offering a direct comparison of their utility in stereochemical assignment.
Table 1: Typical ¹H NMR Coupling Constants (J) for Conformational Analysis of Substituted Piperidines
| Coupling Type | Dihedral Angle (φ) | Typical J-value (Hz) | Stereochemical Implication |
| Axial-Axial (³J_ax,ax) | ~180° | 10 - 13 | Indicates a trans-diaxial relationship between two protons, confirming a chair conformation. |
| Axial-Equatorial (³J_ax,eq) | ~60° | 2 - 5 | Suggests a gauche relationship between protons. |
| Equatorial-Equatorial (³J_eq,eq) | ~60° | 2 - 5 | Also indicates a gauche relationship. |
| Geminal (²J_gem) | - | -12 to -15 | Coupling between two protons on the same carbon. |
These values are typical and can be influenced by the presence of electronegative substituents and ring distortion.
Table 2: Representative Crystallographic Data for a Multi-Substituted Piperidine Derivative
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the crystal structure. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 15.456 | Unit cell dimension. |
| c (Å) | 8.789 | Unit cell dimension. |
| β (°) | 98.76 | Unit cell angle. |
| Volume (ų) | 1354.2 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the absolute stereochemistry.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable stereochemical validation. The following sections outline the key experimental protocols for the discussed techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution.[2] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are employed.
Protocol for Relative Stereochemistry Determination by ¹H NMR and NOESY:
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
J-Coupling Analysis: Analyze the multiplicity and coupling constants of the piperidine ring protons. Large diaxial coupling constants (¹J_ax,ax ≈ 10-13 Hz) are indicative of a chair conformation with the coupled protons in a trans-diaxial arrangement. Smaller axial-equatorial and equatorial-equatorial couplings (¹J_ax,eq, ¹J_eq,eq ≈ 2-5 Hz) suggest other orientations.[3]
-
NOESY/ROESY Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.[4][5][6][7][8] These experiments detect through-space correlations between protons that are in close proximity (< 5 Å).[4][6]
-
Data Analysis: Analyze the NOESY/ROESY spectrum for cross-peaks between substituents and ring protons. For example, a cross-peak between a substituent and an axial proton on the piperidine ring indicates that the substituent is also in an axial orientation on the same face of the ring.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[9][10][11] This technique requires a high-quality single crystal of the compound.
Protocol for Absolute Stereochemistry Determination:
-
Crystal Growth: Grow single crystals of the piperidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.[1]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Stereochemistry Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to zero confirming the correct enantiomer.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined for molecules in solution.[13][14][15]
Protocol for Absolute Configuration Determination:
-
Sample Preparation: Prepare a solution of the chiral piperidine derivative in a suitable solvent (e.g., CDCl₃) at a concentration that gives a good infrared absorbance (typically 0.05-0.1 M).
-
VCD Spectrum Acquisition: Record the VCD and infrared spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer of the molecule.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration. The spectrum of the other enantiomer will be a mirror image.[13][14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.[2][16]
Protocol for Enantiomeric Excess (ee) Determination:
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) and mobile phase for the separation of the piperidine enantiomers. This often requires screening different columns and solvent systems.[16]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
HPLC Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.
-
Quantification: Determine the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[17] For some compounds, derivatization with a UV-active reagent may be necessary for detection.[2]
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships described in this guide.
Conclusion
The validation of stereochemistry in multi-substituted piperidine rings is a multifaceted process that often requires the application of several complementary analytical techniques. NMR spectroscopy provides invaluable information about the relative stereochemistry and conformational preferences in solution. For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration of molecules in solution. Finally, chiral HPLC is an essential tool for the separation of enantiomers and the determination of enantiomeric purity. By judiciously applying these techniques, researchers can confidently establish the three-dimensional structure of their piperidine derivatives, a crucial step in advancing drug discovery and development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. gaussian.com [gaussian.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
A Spectroscopic Guide to (S)- and (R)-Piperidin-3-ol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (S)- and (R)-piperidin-3-ol. As chiral molecules, these compounds are physically and chemically identical in an achiral environment, leading to indistinguishable results from standard spectroscopic techniques such as NMR, IR, and mass spectrometry. The definitive differentiation between these enantiomers is achieved through chiroptical methods, specifically the measurement of optical rotation. This document presents a summary of key spectroscopic data, detailed experimental protocols, and a workflow for the analytical process.
Core Spectroscopic Principles
Enantiomers are non-superimposable mirror images of each other. Consequently, their interaction with achiral stimuli, including the magnetic fields in NMR spectroscopy, infrared radiation, and electron ionization in mass spectrometry, is identical. Their spectra in these analyses will be superimposable. However, enantiomers interact differently with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. This property, known as optical activity, is the cornerstone of their experimental differentiation.
Comparative Spectroscopic Data
The following sections summarize the expected quantitative data for (S)- and (R)-piperidin-3-ol based on available spectral information for 3-hydroxypiperidine.
Optical Activity
While specific optical rotation values for the unprotected (S)- and (R)-piperidin-3-ol are not widely published, data for their N-Boc protected derivatives clearly illustrate the principle of enantiomeric differentiation. It is expected that the unprotected forms will also exhibit specific rotations of equal magnitude and opposite sign.
| Compound | Specific Rotation [α] | Conditions |
| (S)-1-Boc-3-hydroxypiperidine | +21.0° to +24.0° | c = 5% in Methanol |
| (R)-1-Boc-3-hydroxypiperidine | -22° ± 3° | c = 5 in Methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra for (S)- and (R)-piperidin-3-ol are identical. The chemical shifts provided below are for the racemic mixture.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | m | 1H | H-3 (CH-OH) |
| ~3.10 | m | 2H | H-2eq, H-6eq |
| ~2.55 | m | 2H | H-2ax, H-6ax |
| ~1.85 | m | 1H | H-4eq |
| ~1.70 | m | 1H | H-5eq |
| ~1.50 | m | 2H | H-4ax, H-5ax |
| (variable) | br s | 2H | NH, OH |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~67.5 | C-3 |
| ~54.0 | C-2 |
| ~46.5 | C-6 |
| ~32.0 | C-4 |
| ~22.5 | C-5 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by the presence of hydroxyl and amine functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| ~1450 | Medium | C-H bending |
| ~1060 | Strong | C-O stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows the molecular ion and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 101 | Moderate | [M]⁺ (Molecular Ion) |
| 57 | High | [C₃H₇N]⁺ |
| 44 | High (Base Peak) | [C₂H₆N]⁺ |
| 30 | High | [CH₄N]⁺ |
Experimental Workflow
The logical workflow for the complete spectroscopic analysis and differentiation of the (S)- and (R)-piperidin-3-ol enantiomers is depicted below.
Caption: Workflow for spectroscopic analysis and differentiation of enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the piperidin-3-ol sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for proton NMR.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Place a small amount (~10-20 mg) of the solid piperidin-3-ol sample in a clean vial.[1]
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[1]
-
Using a pipette, place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.[1]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
First, acquire a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of percent transmittance.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry, GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Due to the polar nature of amines, derivatization may be employed to improve peak shape and volatility, though it is not always necessary for simple amines.[2]
-
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a capillary column suitable for amine analysis (e.g., a base-deactivated column).
-
Employ a temperature program to elute the compound, for example, starting at 80°C and ramping to 240°C.[3]
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Use a standard EI energy of 70 eV.
-
Scan a mass range appropriate for the compound, for example, m/z 30-200.
-
The resulting mass spectrum will show the molecular ion and its fragmentation pattern.
-
Polarimetry
-
Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a specific volume of a suitable solvent (e.g., methanol) to create a solution of known concentration (c), expressed in g/100 mL.
-
Instrumentation: Use a polarimeter.
-
Measurement:
-
Calibrate the instrument with a blank (the pure solvent).
-
Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) of plane-polarized light (typically using the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c).
-
The (S)- and (R)-enantiomers should yield [α] values that are equal in magnitude but opposite in sign.
-
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-piperidin-3-ol: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents like (S)-piperidin-3-ol is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is classified as a substance that may cause an allergic skin reaction and serious eye irritation. [1] Therefore, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. The primary directive for its disposal is to treat it as hazardous waste and to dispose of its contents and container at an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures.
-
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from splashes and potential fumes.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact, which can cause an allergic reaction.[1][2] |
| Body Protection | Laboratory coat or chemical-resistant apron.[1][2] | Protects against spills and contamination of personal clothing.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
-
Waste Segregation: All waste containing this compound must be segregated as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Waste Container Selection:
-
Use a dedicated, compatible, and properly sealed container for collecting this compound waste.[5][6][7] The original container can be reused if it is in good condition.[6]
-
Ensure the container is made of a material resistant to the chemical.[2][6]
-
The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[6][8]
-
-
Labeling:
-
Waste Accumulation and Storage:
-
Spill Management:
-
In the event of a spill, immediately clean it up following established laboratory procedures.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1]
-
For wet spills, absorb the material with an inert substance (e.g., sand, diatomaceous earth) and place it in the designated hazardous waste container.[3][11]
-
All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[9]
-
-
Professional Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting our planet. Always consult your institution's specific guidelines and the Safety Data Sheet for the most current information.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. carlroth.com:443 [carlroth.com:443]
Comprehensive Safety and Handling Guide for (S)-piperidin-3-ol
(S)-piperidin-3-ol , a key building block in pharmaceutical research and development, requires careful handling to ensure laboratory safety. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to minimize risks and ensure a safe working environment for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to safety data sheets, it can cause serious eye irritation and may trigger an allergic skin reaction.[1]
Hazard Statements:
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[1]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a splash hazard.[2][3][4] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable.[5] Always inspect gloves before use. |
| Body Protection | Laboratory Coat | Should be worn to prevent skin contact. |
| Protective Clothing | Wear protective clothing when there is a risk of exposure.[1] | |
| Respiratory Protection | Dust Respirator | Required when handling the solid form to avoid inhaling dust.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid all personal contact, including inhalation of dust or fumes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]
Storage:
-
Store in the original, tightly sealed container.[1]
-
Protect from light.[7]
-
Recommended storage temperature is between 2-8°C.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Flush skin and hair with running water and soap if available.[1] If skin irritation or a rash occurs, seek medical advice.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Immediately give a glass of water. Do not induce vomiting. Contact a Poisons Information Centre or a doctor for advice.[1] |
Spill and Disposal Procedures
Spill Cleanup: In case of a spill, follow these steps to ensure safe cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as detailed above.
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1]
-
For wet spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed, labeled container for disposal.[1]
-
Wash the spill area with large amounts of water.[1]
-
Prevent runoff from entering drains.[1]
Waste Disposal:
-
Dispose of this compound and any contaminated materials at an authorized hazardous or special waste collection point.[1]
-
Waste must be segregated as halogenated organic waste.[5]
-
Use a dedicated, clearly labeled waste container.[5]
-
The primary method for disposal is high-temperature incineration by a licensed environmental waste management company.[5]
Quantitative Data
| Property | Value |
| CAS Number | 24211-55-0[1][7] |
| Molecular Formula | C₅H₁₁NO[7] |
| Molecular Weight | 101.15 g/mol [7] |
| Purity | ≥95%[7] |
Experimental Workflows
The following diagrams illustrate the standard procedures for handling this compound safely.
Caption: Standard operating procedure for handling this compound.
Caption: Emergency procedure for a spill of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 62414-68-0 | (R)-Piperidin-3-ol | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. 24211-55-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
